ACBI1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H19BrN4OS2 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
N-[3-(2-aminoethyldisulfanyl)propyl]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20) |
InChI 键 |
JQUQWVUKOFNECI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of ACBI1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent and cooperative heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader that selectively targets the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, along with the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5] By hijacking the ubiquitin-proteasome system, this compound induces the degradation of these key proteins, leading to anti-proliferative effects and apoptosis in cancer cells dependent on their function.[5][6][7][8] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism: Targeted Protein Degradation
This compound operates as a molecular bridge, connecting its target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4][9] This action is facilitated by the molecule's structure, which comprises three key components: a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker molecule, and a ligand that recruits the VHL E3 ligase.[3][6] The formation of this ternary complex (Target Protein-ACBI1-VHL) triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9] This targeted degradation of essential chromatin remodeling proteins disrupts cellular processes that are critical for the survival of certain cancer cells, particularly those with mutations in other BAF complex subunits.[2][7]
Quantitative Efficacy and Selectivity
The potency of this compound has been quantified across various cancer cell lines. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for its anti-proliferative effects are summarized below.
| Parameter | Target/Cell Line | Value (nM) | Reference |
| DC50 | SMARCA2 (in MV-4-11 cells) | 6 | [1][3][5][6][7] |
| SMARCA4 (in MV-4-11 cells) | 11 | [1][3][5][6][7] | |
| PBRM1 (in MV-4-11 cells) | 32 | [1][3][5][6][7] | |
| SMARCA2 (in NCI-H1568 cells) | 3.3 | [7][10] | |
| PBRM1 (in NCI-H1568 cells) | 15.6 | [7][10] | |
| IC50 (Anti-proliferative) | MV-4-11 cells | 29 | [6][7] |
| NCI-H1568 cells | 68 | [6] | |
| SK-MEL-5 cells | 77 | [7] |
Signaling Pathway and Cellular Consequences
The primary signaling pathway initiated by this compound is the ubiquitin-proteasome pathway, leading to the degradation of its target proteins. The downstream consequences of this degradation are profound, particularly in cancer cells that exhibit synthetic lethality with the loss of SMARCA2/4. For instance, in SMARCA4-deficient cancer cells, the degradation of SMARCA2 by this compound is synthetically lethal.[2][11] The depletion of these ATPase subunits of the BAF complex disrupts chromatin remodeling, affecting gene transcription and DNA repair, which ultimately leads to cell cycle arrest and apoptosis.[2][7][8]
Caption: Mechanism of action of this compound leading to targeted protein degradation.
Experimental Protocols
Cell Viability Assay
To determine the anti-proliferative effects of this compound, cell viability assays are performed. A common method involves seeding cancer cells (e.g., MV-4-11, NCI-H1568, SK-MEL-5) in 96-well plates and treating them with a dose titration of this compound for a specified period (e.g., 3-7 days).[6][7] Cell viability is then assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The resulting data is used to calculate the IC50 value.
Caption: Workflow for determining the anti-proliferative IC50 of this compound.
Western Blotting for Protein Degradation
To confirm the degradation of target proteins, western blotting is employed. Cells are treated with this compound for a specific time course. Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin). The intensity of the protein bands is quantified to determine the extent of degradation and calculate the DC50 value.[7]
Whole Proteome Mass Spectrometry
To assess the selectivity of this compound, unbiased quantitative mass spectrometry-based proteomics can be performed. Cells are treated with this compound or a negative control. Following cell lysis and protein digestion, peptides are labeled with isobaric tags (e.g., TMT) and analyzed by LC-MS/MS. This allows for the quantification of thousands of proteins across the proteome, confirming that this compound selectively degrades its intended targets with minimal off-target effects.[7]
In Vivo Studies
This compound has been shown to be suitable for in vivo studies. Pharmacokinetic profiles have been determined in mice and rats following intravenous and subcutaneous administration.[2] Furthermore, a structurally related and orally bioavailable PROTAC, ACBI2, has demonstrated in vivo efficacy in SMARCA4-deficient cancer models, leading to tumor growth inhibition.[12][13] This highlights the therapeutic potential of targeting the BAF complex through this degradation mechanism.
Conclusion
This compound represents a powerful chemical tool for studying the consequences of acute BAF complex inactivation and a promising therapeutic lead. Its mechanism of action, centered on the targeted degradation of SMARCA2, SMARCA4, and PBRM1 via the ubiquitin-proteasome system, has been robustly characterized. The potent and selective anti-proliferative and pro-apoptotic effects in relevant cancer cell lines underscore the potential of this approach for treating cancers with specific vulnerabilities in the SWI/SNF chromatin remodeling complex.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. This compound - Chemietek [chemietek.com]
- 5. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opnme.com [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
ACBI1: A Technical Guide to a Potent SMARCA2/SMARCA4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent, cell-permeable, and cooperative proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively targets these key chromatin remodelers for ubiquitination and subsequent proteasomal degradation.[4][5][6] This targeted protein degradation leads to significant anti-proliferative effects and the induction of apoptosis in various cancer cell lines, particularly those dependent on the BAF complex for survival.[2][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative degradation and proliferation data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2][3] The formation of a ternary complex between the target protein (SMARCA2/SMARCA4/PBRM1), this compound, and the VHL E3 ligase complex leads to the polyubiquitination of the target protein. This marks the protein for degradation by the 26S proteasome. The catalytic nature of this process allows for sub-stoichiometric concentrations of this compound to achieve profound and sustained degradation of the target proteins.[7] A non-degrading stereoisomer, cis-ACBI1, in which the hydroxyproline (B1673980) of the VHL binding moiety is in the inactive cis-conformation, serves as a valuable negative control to distinguish degradation-dependent effects from mere target engagement.[5]
Caption: Mechanism of action of this compound.
Quantitative Data
Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. This compound demonstrates nanomolar DC50 values for its primary targets in various cell lines.
| Cell Line | Target | DC50 (nM) | Reference |
| MV-4-11 | SMARCA2 | 6 | [1][2][3][7] |
| MV-4-11 | SMARCA4 | 11 | [1][2][3][7] |
| MV-4-11 | PBRM1 | 32 | [1][2][3][7] |
| NCI-H1568 | SMARCA2 | 3.3 | [7][9] |
| NCI-H1568 | PBRM1 | 15.6 | [7][9] |
Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) reflects the compound's ability to inhibit cell proliferation. This compound shows potent anti-proliferative effects in cancer cell lines that are dependent on BAF complex activity.
| Cell Line | IC50 (nM) | Reference |
| MV-4-11 | 29 | [2][4][7] |
| SK-MEL-5 | 77 | [4][5] |
| NCI-H1568 | 68 | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MV-4-11 (acute myeloid leukemia), NCI-H1568 (non-small cell lung cancer), and SK-MEL-5 (melanoma) cells are commonly used.[2][7]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO.[1][10] Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight (for adherent cells). The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or cis-ACBI1 (as a negative control).[7]
Western Blotting for Protein Degradation
Caption: Western blot workflow for degradation analysis.
-
Cell Lysis: After treatment for the desired duration (e.g., 18 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control and the vehicle-treated sample.
Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with a range of concentrations of this compound or cis-ACBI1 for a specified period (e.g., 3-7 days).[2]
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels.[4]
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 values are calculated using a non-linear regression analysis.
Proteomics Analysis (Mass Spectrometry)
Caption: Proteomics workflow for selectivity analysis.
-
Sample Preparation: MV-4-11 cells are treated with this compound (e.g., 333 nM) or DMSO for a specified time (e.g., 8 hours).[7][9] Cells are harvested, and proteins are extracted and digested into peptides, typically with trypsin.
-
Isobaric Labeling: For quantitative proteomics, peptides can be labeled with tandem mass tags (TMT) to allow for multiplexed analysis.[4]
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the DMSO control to identify significantly downregulated proteins, thus assessing the selectivity of the degrader.[4]
In Vivo Studies
This compound is suitable for in vivo studies.[4] Pharmacokinetic profiling has been performed in mice and rats following intravenous (i.v.) and subcutaneous (s.c.) administration.[4] For in vivo efficacy studies, this compound can be formulated for administration to tumor-bearing animal models to assess its anti-cancer effects.[11]
Conclusion
This compound is a valuable chemical tool for studying the biological consequences of the acute and selective degradation of the BAF complex ATPases SMARCA2 and SMARCA4, as well as the PBAF subunit PBRM1. Its high potency and well-characterized mechanism of action make it a cornerstone for research into BAF complex vulnerabilities in cancer and other diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. This compound - Chemietek [chemietek.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
ACBI1 PROTAC: A Technical Guide to Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent and cooperative Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key subunits of the BAF (SWI/SNF) chromatin remodeling complex. This technical guide provides an in-depth overview of the structure, function, and mechanism of action of this compound, along with a summary of its performance data and detailed experimental protocols. This compound represents a significant tool for studying the biological roles of the BAF complex and holds therapeutic potential in cancers with BAF complex vulnerabilities.
Introduction to this compound
This compound is a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and a target protein, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. Specifically, this compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to the bromodomains of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4] By hijacking the cell's natural protein disposal system, this compound effectively reduces the cellular levels of these critical chromatin remodeling proteins.[5]
The BAF complex plays a crucial role in regulating chromatin structure and gene expression, and its subunits are frequently mutated in various cancers.[5][6] This makes targeted degradation of BAF complex components a promising therapeutic strategy. This compound has been shown to induce anti-proliferative effects and apoptosis in cancer cell lines dependent on BAF complex activity.[2][7][8][9]
Structure of this compound
The chemical structure of this compound is modular, consisting of three key components:
-
VHL Ligand: This moiety binds to the von Hippel-Lindau E3 ubiquitin ligase, recruiting it to the target protein.[3][7]
-
Linker: A polyethylene (B3416737) glycol-based linker connects the VHL ligand and the target protein ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
Bromodomain Ligand: This part of the molecule binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, providing the specificity for these target proteins.[3][7]
A negative control compound, cis-ACBI1, is also available. In cis-ACBI1, the hydroxy proline of the VHL binding moiety is in the inactive cis-conformation, which prevents binding to VHL and subsequent protein degradation.[5] This control is crucial for distinguishing the effects of protein degradation from simple target engagement.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein (SMARCA2, SMARCA4, or PBRM1).[8][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.[10]
The formation of the ternary complex is often cooperative, meaning the binding affinity of this compound to one protein is enhanced by the presence of the other.[8] This cooperativity is a key factor in the high potency of this compound.
Figure 1: Mechanism of this compound-mediated protein degradation.
Quantitative Data
The efficacy of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key performance metrics.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Target Protein | DC50 (nM) | Incubation Time (h) |
| MV-4-11 | SMARCA2 | 6 | 18 |
| MV-4-11 | SMARCA4 | 11 | 18 |
| MV-4-11 | PBRM1 | 32 | 18 |
| NCI-H1568 | SMARCA2 | 3.3 | 18 |
| NCI-H1568 | PBRM1 | 15.6 | 18 |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (nM) | Incubation Time (days) |
| MV-4-11 | 29 | 3-7 |
| NCI-H1568 | 68 | 3-7 |
| SK-MEL-5 | 77 | 7 |
Table 3: In Vitro DMPK and CMC Parameters
| Parameter | Value |
| Caco-2 Permeability A-B @pH7.4 (*10^-6 cm/s) | 2.2 |
| Caco-2 Efflux Ratio | 1.7 |
| Hepatocyte Stability (human/mouse/rat) + 50% plasma [% QH] | - / 62 / 41 |
| Plasma Protein Binding (FCS 10%) [%] | >99.4 |
| CYP 3A4 (IC50) [µM] | 0.4 |
| CYP 2C8 (IC50) [µM] | <0.2 |
| CYP 2C9 (IC50) [µM] | >50 |
| CYP 2C19 (IC50) [µM] | 1.3 |
| CYP 2D6 (IC50) [µM] | >50 |
Data sourced from[6]
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of this compound. The following sections provide outlines for key experimental protocols.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following this compound treatment.
Figure 2: Experimental workflow for Western Blotting.
Detailed Steps:
-
Cell Culture and Treatment: Plate MV-4-11 cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 18 hours. Include vehicle (DMSO) and negative control (cis-ACBI1) treatments.[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin or GAPDH). After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control. Plot the normalized protein levels against the this compound concentration to determine the DC50 value.[8]
Cell Proliferation Assay
This assay measures the effect of this compound on cell viability and growth.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11, NCI-H1568, SK-MEL-5) in 96-well plates at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for 3 to 7 days.[7]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Record the luminescence and plot the percentage of viable cells against the log of the this compound concentration. Calculate the IC50 value from the resulting dose-response curve.[8]
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinities and thermodynamics of the interactions between this compound, the target protein bromodomain, and the VHL complex.
Detailed Steps:
-
Sample Preparation: Dilute this compound from a 10 mM DMSO stock to 20 µM in ITC buffer (e.g., 20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4). Prepare the SMARCA2 bromodomain (BD) at 200 µM and the VCB (VHL-ElonginC-ElonginB) complex at 168 µM in the same buffer.[1][8]
-
Binary Titration: To measure the direct binding of this compound to VHL, titrate the VCB complex into the this compound solution.
-
Ternary Complex Titration: To assess cooperative binding, first perform a titration of the SMARCA2 BD into the this compound solution. Then, titrate the VCB complex into the resulting this compound-SMARCA2 BD complex.[1][8]
-
Data Analysis: Analyze the resulting heat changes to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. A lower Kd for the ternary complex formation compared to the binary interactions indicates cooperativity.
Selectivity
Mass spectrometry-based proteomics has demonstrated the high selectivity of this compound. In studies quantifying thousands of proteins, only SMARCA2, SMARCA4, and PBRM1 were significantly degraded upon this compound treatment.[6] Importantly, other subunits of the BAF complex, such as BCL7A and ACTL6A, remained unaffected, indicating that this compound's effect is specific to the targeted bromodomain-containing proteins.[6]
In Vivo Applications
This compound is suitable for in vivo studies. Pharmacokinetic profiling in mice and rats has been performed, providing data to guide in vivo experimental design.[6]
Conclusion
This compound is a powerful and selective chemical probe for studying the BAF chromatin remodeling complex. Its ability to potently and specifically degrade SMARCA2, SMARCA4, and PBRM1 makes it an invaluable tool for elucidating the biological functions of these proteins and for exploring their therapeutic potential as drug targets in oncology. The detailed structural, functional, and methodological information provided in this guide serves as a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. This compound - Chemietek [chemietek.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
The Impact of ACBI1 on PBRM1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the effects of ACBI1, a potent Proteolysis Targeting Chimera (PROTAC), on the Polybromo-1 (PBRM1) protein. PBRM1 is a key component of the PBAF chromatin remodeling complex and a frequently mutated tumor suppressor in various cancers.[1][2][3][4] this compound induces the degradation of PBRM1, offering a novel therapeutic avenue for cancers dependent on BAF complex activity. This guide details the mechanism of action, quantitative effects, and experimental methodologies associated with this compound-mediated degradation of PBRM1, and visualizes the involved biological pathways and experimental workflows.
Introduction to this compound and PBRM1
PBRM1: A Critical Subunit of the PBAF Chromatin Remodeling Complex
Polybromo-1 (PBRM1), also known as BAF180, is a defining subunit of the Polybromo-associated BAF (PBAF) chromatin remodeling complex.[1] The SWI/SNF complex, to which PBAF belongs, utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby influencing gene expression, DNA repair, and chromosome stability.[5][6] PBRM1 contains six bromodomains that recognize acetylated lysine (B10760008) residues on histones, targeting the PBAF complex to specific genomic loci.[1][2] Given its crucial role in maintaining genomic integrity, mutations and loss of PBRM1 expression are frequently observed in several cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][7]
This compound: A PROTAC Degrader Targeting PBRM1
This compound is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[5][8] this compound is composed of a ligand that binds to the bromodomains of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as PBRM1, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][9][10][11] This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][8]
Quantitative Effects of this compound on PBRM1 Degradation
This compound has been demonstrated to be a potent degrader of PBRM1 in various cancer cell lines. The efficiency of degradation is typically quantified by the DC50 value, which represents the concentration of the degrader required to reduce the target protein level by 50%.
| Cell Line | Target Protein | DC50 (nM) | Reference |
| MV-4-11 | PBRM1 | 32 | [5][9][10][11] |
| MV-4-11 | SMARCA2 | 6 | [5][9][10][11] |
| MV-4-11 | SMARCA4 | 11 | [5][9][10][11] |
| NCI-H1568 | PBRM1 | 15.6 | [12] |
| NCI-H1568 | SMARCA2 | 3.3 | [12] |
Mechanism of Action of this compound
The mechanism of this compound-induced PBRM1 degradation is a stepwise process orchestrated by the PROTAC molecule.
Caption: Mechanism of this compound-mediated PBRM1 degradation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MV-4-11 (acute myeloid leukemia) and NCI-H1568 (non-small cell lung cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution.[9] For degradation studies, cells are treated with varying concentrations of this compound for a specified duration (e.g., 18 hours for DC50 determination).[12]
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of PBRM1 and other target proteins following this compound treatment.
Caption: Workflow for Western Blotting analysis.
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against PBRM1, SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Proteome-wide Selectivity by Mass Spectrometry
Multiplexed isobaric tagging mass spectrometry is utilized to assess the selectivity of this compound-induced degradation across the entire proteome.[8]
-
Sample Preparation: Cells are treated with this compound or a negative control (cis-ACBI1) for a defined period (e.g., 8 hours).[12][13]
-
Protein Digestion: Proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Isobaric Labeling: Peptides from different treatment groups are labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins across different conditions is quantified to identify proteins that are significantly downregulated by this compound treatment.[8]
Signaling Pathways and Functional Consequences of PBRM1 Degradation
PBRM1 plays a role in several cellular signaling pathways. Its degradation by this compound can have significant functional consequences, particularly in cancer cells.
PBRM1 and Cell Cycle Regulation
PBRM1 is involved in the regulation of cell proliferation and the cell cycle. Studies have shown that PBRM1 knockdown can lead to an increase in the proportion of cells in the S phase and promote cell proliferation.[14] The degradation of PBRM1 by this compound could therefore impact cell cycle progression.
PBRM1 in the NF-κB Pathway
Recent research indicates that PBRM1-deficient PBAF complexes can be redistributed to distal enhancer regions, leading to the activation of the NF-κB pathway.[15] This suggests that this compound-mediated degradation of PBRM1 might modulate NF-κB signaling, which is a critical pathway in inflammation and cancer.[15]
Caption: PBRM1's role in the NF-κB signaling pathway.
PBRM1 and the AKT-mTOR Pathway
Studies in clear cell renal cell carcinoma (ccRCC) have shown that PBRM1 deficiency is associated with the activation of the AKT-mTOR signaling pathway and an increase in aerobic glycolysis.[16] This suggests that degrading PBRM1 with this compound could potentially modulate these metabolic pathways.
Conclusion
This compound is a powerful chemical probe and a potential therapeutic agent that effectively induces the degradation of PBRM1, a critical component of the PBAF chromatin remodeling complex. The targeted degradation of PBRM1 by this compound offers a promising strategy for treating cancers with dependencies on the BAF complex. This guide provides a foundational understanding of the quantitative effects, mechanism of action, and experimental methodologies related to the study of this compound's impact on PBRM1. Further research into the downstream consequences of PBRM1 degradation will be crucial for the clinical development of this compound and similar degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. opnme.com [opnme.com]
- 7. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ACBI1 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of key components of the ATP-dependent BAF (SWI/SNF) chromatin remodeling complex. Specifically, this compound targets the ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1, for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] By removing these critical subunits, this compound provides a powerful tool to study the acute effects of BAF complex inactivation on chromatin structure, gene expression, and cellular proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on target proteins, detailed experimental protocols for its use and analysis of its impact, and a discussion of its potential applications in research and drug development.
Introduction to this compound and Chromatin Remodeling
The BAF (SWI/SNF) complex is a crucial regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin structure by altering nucleosome positioning.[3][6] This remodeling activity is essential for various cellular processes, including transcription and DNA repair.[3] The catalytic core of the BAF complex is driven by one of two mutually exclusive ATPases, SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[2][6] Mutations and dysregulation of BAF complex subunits are implicated in approximately 20% of human cancers, making this complex a significant target for therapeutic intervention.[3][6]
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[1][4] It consists of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation leads to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome.
Mechanism of Action of this compound
The mechanism of this compound-induced protein degradation is a multi-step process that ultimately leads to the removal of the target chromatin remodeling proteins.
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound leading to the degradation of BAF complex subunits and subsequent cellular effects can be summarized as follows:
Caption: this compound initiates a cascade leading to the degradation of BAF subunits.
Quantitative Data on this compound's Impact
This compound has been shown to be a potent degrader of its target proteins in various cancer cell lines. The efficiency of degradation is typically measured by the half-maximal degradation concentration (DC50).
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [1][2][7] |
| SMARCA4 | MV-4-11 | 11 | [1][2][7] |
| PBRM1 | MV-4-11 | 32 | [1][2][7] |
| SMARCA2 | NCI-H1568 | 3.3 | [2] |
| PBRM1 | NCI-H1568 | 15.6 | [2] |
Treatment with this compound leads to a rapid and sustained decrease in the levels of these proteins. For example, in MV-4-11 cells, significant degradation of SMARCA2, SMARCA4, and PBRM1 is observed after 18 hours of treatment.[2] This degradation of the core ATPase subunits of the BAF complex leads to a significant reduction in chromatin accessibility at many genomic regions, as demonstrated by ATAC-seq experiments.[8] For instance, treatment of HAP1 cells with this compound for 6 hours results in widespread changes in chromatin accessibility.[8]
Experimental Protocols
To aid researchers in studying the effects of this compound, this section provides detailed methodologies for key experiments.
In Vitro Protein Degradation Assay
This protocol is for assessing the degradation of target proteins in cultured cells following this compound treatment.
Logical Workflow for Protein Degradation Analysis
Caption: Workflow for assessing this compound-mediated protein degradation.
Materials:
-
This compound (and inactive cis-ACBI1 control)
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
DMSO (for stock solutions)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 18 hours).[2] Include a DMSO-treated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Calculate DC50 values by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where BAF complex subunits are located and how their occupancy changes upon this compound treatment.
ChIP-seq Experimental Workflow
Caption: Workflow for analyzing protein-DNA interactions via ChIP-seq.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and wash buffers
-
ChIP-grade antibody against the protein of interest (e.g., SMARCA4)
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.[9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.[9]
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.[9][10]
-
Washes: Wash the beads to remove non-specifically bound chromatin.[9]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.[9][10]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[10]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the genome, call peaks to identify binding sites, and perform differential binding analysis between this compound-treated and control samples.
Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)
This protocol measures genome-wide chromatin accessibility changes induced by this compound.
ATAC-seq Experimental Workflow
Caption: Workflow for assessing chromatin accessibility using ATAC-seq.
Materials:
-
Lysis buffer (containing NP-40, Tween-20, and digitonin)[13]
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR master mix and primers
-
AMPure XP beads for library purification
Procedure:
-
Cell Lysis: Lyse a small number of cells to isolate nuclei.[13]
-
Tagmentation: Incubate the nuclei with Tn5 transposase, which will cut and ligate sequencing adapters into accessible chromatin regions.[14]
-
DNA Purification: Purify the tagmented DNA.
-
PCR Amplification: Amplify the library using a limited number of PCR cycles.
-
Library Purification: Purify the amplified library using magnetic beads to remove primer dimers.[11]
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify regions of open chromatin and compare accessibility between this compound-treated and control samples.
Applications and Future Directions
This compound serves as a valuable chemical probe for dissecting the roles of the BAF complex in various biological contexts. Its ability to induce rapid and specific degradation of SMARCA2/4 and PBRM1 allows for the study of the immediate consequences of BAF complex inactivation, which can be challenging with genetic approaches that may involve compensatory mechanisms.
In the context of drug development, the profound anti-proliferative and pro-apoptotic effects of this compound in certain cancer models highlight the therapeutic potential of targeting the BAF complex.[1][5] Specifically, in cancers with mutations in one of the ATPase subunits (e.g., SMARCA4-mutant cancers), there is often a dependency on the remaining subunit (e.g., SMARCA2), a concept known as synthetic lethality. This compound can effectively exploit this vulnerability.[3][5]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-like molecules for in vivo applications and clinical translation. Additionally, further investigation into the precise downstream effects of this compound on chromatin structure and the transcriptome will provide a more complete understanding of the BAF complex's role in health and disease.
Conclusion
This compound is a powerful and selective degrader of the BAF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1. By providing a means to acutely deplete these key proteins, this compound offers researchers an invaluable tool to investigate the dynamic regulation of chromatin structure and its impact on cellular processes. The quantitative data and detailed protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of chromatin biology and exploring new therapeutic avenues in oncology and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute BAF perturbation causes immediate changes in chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. ATAC-seq Protocol - Creative Biogene [creative-biogene.com]
- 13. research.stowers.org [research.stowers.org]
- 14. ATAC Sequencing Protocol For Cryopreserved Mammalian Cells [bio-protocol.org]
The Discovery and Initial Characterization of ACBI1: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ACBI1 is a potent, selective, and cooperative heterobifunctional degrader targeting the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1. Developed through a structure-based design approach, this compound functions as a Proteolysis Targeting Chimera (PROTAC), recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to its target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This document provides a comprehensive overview of the initial studies and discovery of this compound, detailing its mechanism of action, quantitative efficacy, and the key experimental methodologies employed in its characterization.
Introduction: The Rationale for Targeting BAF Complexes
The BAF (SWI/SNF) chromatin remodeling complexes are critical regulators of gene expression, and their subunits are mutated in over 20% of human cancers.[1] These complexes utilize the ATPase activity of either SMARCA2 or SMARCA4 to modulate chromatin structure.[2] Notably, a synthetic lethal relationship exists between the two ATPases; cancers with inactivating mutations in SMARCA4 are often dependent on the residual activity of SMARCA2 for survival.[3] This dependency presents a compelling therapeutic opportunity. However, traditional small molecule inhibitors targeting the bromodomains of these ATPases have proven ineffective as the ATPase domain is the key functional component.[3] This challenge prompted the development of a targeted protein degradation strategy, leading to the discovery of this compound.[3]
The Discovery of this compound: A Structure-Based PROTAC Design
This compound was developed through a collaborative effort between the University of Dundee and Boehringer Ingelheim, employing a sophisticated structure-based design strategy.[4][5] The design of this compound involved the rational optimization of a PROTAC molecule that could effectively induce the formation of a stable ternary complex between the target protein's bromodomain and the VHL E3 ligase.[4]
The development process began with a known ligand for the SMARCA2/4 bromodomains, which was then linked to a VHL-binding ligand.[3] Through iterative cycles of co-crystallography of the ternary complex, biophysical analysis, and chemical synthesis, the linker and the overall molecular architecture were optimized to enhance cooperativity and cellular permeability.[3][4] This meticulous, structure-guided approach rapidly led to the identification of this compound as a highly potent and selective degrader.[4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by co-opting the cell's natural protein disposal machinery. As a heterobifunctional molecule, it simultaneously binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, and PBRM1) and the VHL E3 ubiquitin ligase.[6][7] This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.[2]
Quantitative Data Summary
This compound demonstrates potent and selective degradation of its targets and exhibits significant anti-proliferative effects in relevant cancer cell lines. The key quantitative metrics from initial studies are summarized below.
Table 1: Degradation Potency of this compound
| Cell Line | Target Protein | DC₅₀ (nM) | Treatment Time (hours) |
| MV-4-11 | SMARCA2 | 6 | 18 |
| MV-4-11 | SMARCA4 | 11 | 18 |
| MV-4-11 | PBRM1 | 32 | 18 |
| NCI-H1568 | SMARCA2 | 3.3 | 18 |
| NCI-H1568 | PBRM1 | 15.6 | 18 |
Data sourced from Farnaby et al., 2019.[2]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (nM) | Treatment Time (days) |
| MV-4-11 | 29 | 7 |
| SK-MEL-5 | 77 | 7 |
| NCI-H1568 | 68 | 3-7 |
Data sourced from Farnaby et al., 2019 and MedchemExpress.[2][8]
Experimental Protocols
The following sections detail the key experimental methodologies used in the initial characterization of this compound.
Cell Lines and Culture
-
MV-4-11 (Acute Myeloid Leukemia): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
NCI-H1568 (Non-Small Cell Lung Cancer): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
SK-MEL-5 (Melanoma): Grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
All cell lines were obtained from the American Type Culture Collection (ATCC), verified for identity, and routinely tested for mycoplasma contamination.[2]
Protein Degradation Assays (Western Blotting)
-
Cell Lysis: Cells were treated with various concentrations of this compound for the indicated times (typically 18 hours).[2] Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9] Membranes were then incubated with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin) overnight at 4°C.[2] After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a digital imaging system.[10]
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells were seeded in 96-well opaque-walled plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 3 to 7 days.[6]
-
ATP Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to measure cell viability.[11] An equal volume of CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal.[12]
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Apoptosis Assay
Apoptosis induction by this compound was assessed in cell lines such as SK-MEL-5.[13]
-
Treatment: SK-MEL-5 cells were treated with this compound (e.g., 0.3 µM) for various time points (e.g., up to 100 hours).[8][13]
-
Real-time Monitoring: Real-time measurement of apoptosis was performed using an IncuCyte® system with a caspase-3/7 green apoptosis reagent.[13]
-
Flow Cytometry: Alternatively, apoptosis was quantified by flow cytometry after staining cells with Annexin V and propidium (B1200493) iodide (PI).[14]
-
Western Blotting for Apoptosis Markers: Induction of apoptosis was also confirmed by Western blotting for cleaved PARP and cleaved caspase-3.[2]
Proteomics Analysis
The selectivity of this compound was assessed using an unbiased, quantitative proteomics approach.[4]
-
Sample Preparation: MV-4-11 cells were treated with this compound (333 nM) or DMSO for 8 hours.[2] Cells were harvested, and proteins were extracted and digested into peptides.
-
Isobaric Labeling: Peptides were labeled with multiplexed isobaric tags (e.g., TMT or iTRAQ).[4]
-
LC-MS/MS Analysis: The labeled peptides were fractionated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: The resulting data was processed to identify and quantify thousands of proteins across the different treatment conditions, allowing for the assessment of this compound's proteome-wide selectivity.[4]
Conclusion
The discovery of this compound represents a landmark achievement in the targeting of previously "undruggable" components of the BAF complex. The use of a structure-based design approach enabled the rapid development of a highly potent and selective PROTAC degrader. The initial studies have robustly characterized its mechanism of action and demonstrated its therapeutic potential in cancer cell models dependent on BAF complex integrity. This compound serves as a valuable chemical probe for further elucidating the biology of the BAF complex and as a foundational molecule for the development of novel cancer therapeutics.
References
- 1. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]
ACBI1's Specificity for BAF Subunits: A Technical Guide
This technical guide provides an in-depth analysis of the specificity of ACBI1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of key BAF (SWI/SNF) complex subunits. Designed for researchers, scientists, and drug development professionals, this document details the quantitative interaction data, experimental methodologies, and the molecular mechanism of this compound-mediated degradation.
Introduction to this compound
This compound is a chemical probe developed through a structure-based design approach to induce the degradation of specific BAF complex subunits.[1][2] It functions as a heterobifunctional molecule, composed of a ligand that binds to the bromodomains of target proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation (Target-ACBI1-VHL) leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] The primary targets of this compound are the ATPase subunits of the BAF complex, SMARCA2 and SMARCA4, as well as PBRM1, a subunit of the PBAF complex.[1][3][5]
Quantitative Analysis of this compound Specificity
The potency and specificity of this compound have been quantified through various cellular assays, including degradation concentration (DC50) and anti-proliferative (IC50) measurements.
Degradation Potency (DC50)
The following table summarizes the DC50 values of this compound for its primary targets in different cancer cell lines after 18 hours of treatment.
| Target Subunit | Cell Line | DC₅₀ (nM) |
| SMARCA2 | MV-4-11 | 6 |
| SMARCA4 | MV-4-11 | 11 |
| PBRM1 | MV-4-11 | 32 |
| SMARCA2 | NCI-H1568 | 3.3 |
| PBRM1 | NCI-H1568 | 15.6 |
| Data sourced from Farnaby W, et al. Nat Chem Biol. 2019.[1][6] |
Anti-proliferative Activity (IC50)
The degradation of BAF ATPases by this compound leads to potent anti-proliferative effects in cancer cell lines dependent on these subunits.
| Cell Line | IC₅₀ (nM) |
| MV-4-11 | 28 |
| NCI-H1568 | 68 |
| Data sourced from Farnaby W, et al. Nat Chem Biol. 2019 and MedchemExpress.[1][7] |
Proteome-wide Selectivity
Multiplexed isobaric tagging mass spectrometry was employed to assess the global selectivity of this compound. In MV-4-11 cells treated with 333 nM this compound for 8 hours, only SMARCA2, SMARCA4, and PBRM1 were identified as significantly degraded proteins out of 6,586 quantified proteins, demonstrating the high selectivity of the compound.[4][6][8] Notably, other BAF subunits, such as BCL7A and ACTL6A, remained unaffected, suggesting that the degradation of the ATPase subunits can lead to the dissociation of certain complex members rather than the degradation of the entire complex.[1][4][8]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the specificity and effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MV-4-11 (acute myeloid leukemia) and NCI-H1568 (non-small cell lung cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: this compound and its inactive diastereomer control, cis-ACBI1, are dissolved in DMSO to create stock solutions.[4][9] For experiments, cells are treated with the desired concentrations of the compounds for specified time periods (e.g., 8 to 24 hours).[1][9]
Western Blotting for Protein Degradation
This method is used to visualize and quantify the degradation of target proteins.
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH or Vinculin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is utilized to analyze the composition of the BAF complex following this compound treatment.[1]
-
Cell Treatment and Lysis: MV-4-11 cells are treated with DMSO, this compound, or cis-ACBI1 for a specified duration (e.g., 8 and 18 hours).[1] Cells are then lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The lysate is pre-cleared, and a specific antibody targeting a core BAF subunit (e.g., SMARCC1) is added, followed by incubation with protein A/G magnetic beads.[9]
-
Washing and Elution: The beads are washed multiple times to remove non-specific binders, and the protein complexes are eluted.
-
Sample Preparation for MS: The eluted proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is processed using proteomics software to identify and quantify the proteins in the immunoprecipitated complex. Label-free quantification is used to compare the abundance of BAF subunits between different treatment conditions.[6]
Quantitative Proteomics (TMT-MS)
This technique provides an unbiased, proteome-wide assessment of this compound's selectivity.
-
Cell Treatment and Lysis: MV-4-11 cells are treated with this compound or a vehicle control (DMSO).[1]
-
Protein Digestion and Labeling: Proteins are extracted, digested into peptides, and labeled with tandem mass tags (TMT).
-
Fractionation and LC-MS/MS: The labeled peptides are combined, fractionated by high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of thousands of proteins across the different treatment groups is determined by analyzing the reporter ion intensities from the TMT labels. The fold change in protein abundance versus the DMSO control is plotted against the p-value to identify significantly downregulated proteins.[6]
Visualized Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound-induced degradation of BAF subunits.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. Acute BAF perturbation causes immediate changes in chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of ACBI1: A Technical Guide to a Novel BAF Complex Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent, first-in-class PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of key subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound. It details the molecule's mechanism of action, summarizes its efficacy in various cancer cell lines, and provides detailed protocols for the key experiments that have defined its activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore and potentially expand upon the therapeutic applications of this compound.
Introduction
The BAF (SWI/SNF) chromatin remodeling complex plays a critical role in regulating gene expression by controlling DNA accessibility.[4][5] Mutations and dysregulation of BAF complex subunits are implicated in a significant percentage of human cancers, making this complex a compelling target for therapeutic intervention.[4] this compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of the ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][6][7] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound forms a ternary complex with its target proteins, leading to their ubiquitination and subsequent proteasomal degradation.[1][6] This targeted protein degradation offers a novel therapeutic strategy for cancers dependent on the BAF complex.[2][3]
Mechanism of Action
This compound functions as a molecular bridge, bringing together the VHL E3 ligase and the target bromodomain-containing proteins SMARCA2, SMARCA4, and PBRM1.[4][6] This proximity induces the poly-ubiquitination of the target proteins, marking them for degradation by the 26S proteasome. The degradation of these key BAF complex components disrupts the complex's function, leading to anti-proliferative effects and apoptosis in susceptible cancer cells.[1][8]
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to ACBI1-Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader that induces the degradation of the BAF (Brg/Brm-associated factors) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF (Polybromo-associated BAF) complex-specific subunit PBRM1.[1][2][3] This targeted protein degradation leads to anti-proliferative effects and the induction of apoptosis in various cancer cell lines, particularly those with mutations in BAF complex components.[1][2] This technical guide provides a comprehensive overview of the known apoptosis pathways induced by this compound, detailed experimental protocols for key assays, and quantitative data to support further research and drug development efforts in this area.
Core Mechanism of Action
This compound is a bifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1.[1][4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of these target proteins. The degradation of these core components of the BAF and PBAF complexes disrupts their chromatin remodeling functions, which are crucial for regulating gene expression.[6][7] In cancer cells that are dependent on the function of these complexes for survival, their degradation triggers a cascade of events leading to cell cycle arrest and apoptosis.[8]
Quantitative Data on this compound Activity
The potency of this compound has been characterized by its degradation constant (DC50) for its targets and its half-maximal inhibitory concentration (IC50) for anti-proliferative effects in various cancer cell lines.
| Target Protein | Cell Line | DC50 (nM) |
| SMARCA2 | MV-4-11 | 6[1][3] |
| SMARCA4 | MV-4-11 | 11[1][3] |
| PBRM1 | MV-4-11 | 32[1][3] |
| SMARCA2 | NCI-H1568 | 3.3[3] |
| PBRM1 | NCI-H1568 | 15.6[3] |
| Cell Line | Cancer Type | This compound IC50 (nM) | cis-ACBI1 IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 29[9][10] | 1400[9][10] |
| SK-MEL-5 | Melanoma (SMARCA4-deficient) | 77[9][10] | >10000[9][10] |
| NCI-H1568 | Non-Small Cell Lung Cancer | 68[3] | 441[3] |
This compound-Induced Apoptosis Signaling Pathways
The degradation of SMARCA2/4 and PBRM1 by this compound disrupts the normal regulation of gene expression, leading to the activation of apoptotic pathways. While the complete downstream signaling cascade is an active area of research, current evidence points towards the involvement of the intrinsic apoptosis pathway.
Disruption of BAF Complex and Transcriptional Dysregulation
The BAF complex plays a critical role in maintaining chromatin structure and regulating the expression of a multitude of genes, including those involved in cell survival and apoptosis.[6][7] The degradation of its core components by this compound leads to widespread changes in chromatin accessibility and gene expression. This transcriptional dysregulation is believed to be the primary trigger for apoptosis.
Figure 1: this compound mechanism of action leading to apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway of apoptosis is centered around the mitochondria. Cellular stress signals converge on the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). While direct evidence linking this compound to specific Bcl-2 family members is still emerging, the disruption of the BAF complex is known to affect the expression of apoptosis-regulating genes. It is hypothesized that this compound-induced degradation of SMARCA2/4 alters the transcriptional landscape to favor the expression of pro-apoptotic Bcl-2 family members (e.g., BIM, PUMA, NOXA) or repress anti-apoptotic members (e.g., Bcl-2, Mcl-1). This shift in the balance of Bcl-2 family proteins leads to the activation of BAX and BAK, which oligomerize in the mitochondrial outer membrane, leading to MOMP.
The loss of SMARCA4/2 has been shown to inhibit chemotherapy-induced apoptosis by reducing the expression of the Ca2+ channel IP3R3, which impairs Ca2+ transfer from the endoplasmic reticulum to the mitochondria, a process required for apoptosis induction.[5] This suggests that the BAF complex can regulate apoptosis through mechanisms beyond direct transcriptional control of Bcl-2 family members.
Following MOMP, cytochrome c and other pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.
Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.
Activation of Effector Caspases and PARP Cleavage
Activated caspase-3 and caspase-7 are the executioners of apoptosis. They cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates of effector caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspases inactivates the enzyme and is a well-established marker of apoptosis. The detection of cleaved PARP provides strong evidence for the induction of apoptosis by this compound.
Experimental Protocols
Detailed methodologies for key experiments to study this compound-induced apoptosis are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
-
Cells of interest
-
This compound and control compounds
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (for 96-well) or 25 µL (for 384-well) of culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
Treat the cells with a serial dilution of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled multiwell plates (96-well)
-
Luminometer
-
Cells of interest
-
This compound and control compounds
Procedure:
-
Seed cells in white-walled 96-well plates and treat with this compound or control compounds as described for the cell viability assay.
-
After the desired treatment period, equilibrate the plate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by swirling the plate or using a plate shaker at a low speed.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Figure 3: Experimental workflow for the Caspase-Glo® 3/7 Assay.
PARP Cleavage Detection by Western Blot
This method is used to detect the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound or control compounds
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Conclusion
This compound is a powerful tool for inducing apoptosis in cancer cells that are dependent on the BAF chromatin remodeling complex. Its mechanism of action, involving the targeted degradation of SMARCA2, SMARCA4, and PBRM1, leads to transcriptional reprogramming and the activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the apoptotic effects of this compound and to further elucidate the intricate signaling pathways involved. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting BAF complex vulnerabilities in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BAF complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAF chromatin remodeling complex: Cortical size regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial outer membrane permeabilization during apoptosis: the role of mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: ACBI1 for In Vitro Cell Culture
Introduction
ACBI1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific cellular proteins.[1][2] As a bifunctional molecule, this compound consists of a ligand that binds to the bromodomains of the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3][4] This ligand is connected via a linker to a molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4][5] This mechanism leverages the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation, making this compound a valuable chemical tool for studying the roles of the BAF complex in various cellular processes, particularly in cancer biology.[1][2][6][7]
Mechanism of Action
This compound facilitates the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ligase.[1][8][9] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation leads to the rapid and profound depletion of these key BAF complex subunits.[1][8][9] The degradation of these ATPases can disrupt the function of the BAF chromatin remodeling complex, which in turn affects gene expression, cell proliferation, and survival, particularly in cancer cells dependent on this complex.[1][2] A non-degrading diastereomer, cis-ACBI1, serves as a negative control as it cannot bind effectively to VHL, thus preventing the degradation process.[1][8]
Caption: Mechanism of this compound-induced protein degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines, demonstrating potent degradation of its targets and significant anti-proliferative effects.
Table 1: Degradation Potency (DC₅₀) of this compound in Cancer Cell Lines DC₅₀ represents the concentration required to degrade 50% of the target protein.
| Cell Line | Target Protein | DC₅₀ (nM) | Treatment Time (hours) | Reference |
| MV-4-11 (AML) | SMARCA2 | 6 | 18 | [1][3][4][10][11] |
| SMARCA4 | 11 | 18 | [1][3][4][10][11] | |
| PBRM1 | 32 | 18 | [1][3][4][10][11] | |
| NCI-H1568 (NSCLC) | SMARCA2 | 3.3 | 18 | [1][10] |
| PBRM1 | 15.6 | 18 | [1][10] |
Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines IC₅₀ represents the concentration required to inhibit 50% of cell proliferation.
| Cell Line | Cell Type | IC₅₀ (nM) | Treatment Time (days) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 28 - 29 | 7 | [1][5] |
| SK-MEL-5 | Melanoma | 77 | 7 | [1] |
| NCI-H1568 | Non-Small Cell Lung Cancer | 68 | 3 - 7 | [5] |
| NCI-H1703 | Non-Small Cell Lung Cancer | No effect | 7 | [1] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock in 100% DMSO is commonly used.[4] Store this stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[5] Protect from light.[5]
-
Working Dilutions: For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 1: Cell Proliferation / Viability Assay
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for assessing cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Seed cells (e.g., MV-4-11, SK-MEL-5) into 96-well plates at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).[5] Include wells treated with vehicle control (DMSO) and the negative control compound, cis-ACBI1.
-
Incubation: Incubate the plates for a period of 3 to 7 days, depending on the cell line's doubling time.[1][5]
-
Viability Assessment: Measure cell viability using a suitable assay, such as one that quantifies cellular ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2, SMARCA4, and PBRM1 following this compound treatment.
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Treatment: Plate cells (e.g., MV-4-11) and treat with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration, typically 18 hours for degradation studies.[1][10][11]
-
Lysate Preparation: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, or PBRM1 overnight at 4°C.[1]
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of protein degradation relative to the vehicle-treated sample.
Protocol 3: Co-Immunoprecipitation (Co-IP) for BAF Complex Integrity
This protocol can be adapted to assess how the this compound-mediated degradation of core ATPases affects the integrity of the BAF complex.
Caption: Workflow for Co-IP to study BAF complex integrity.
Methodology:
-
Cell Treatment: Treat MV-4-11 cells with this compound (e.g., 333 nM for 8 hours) or DMSO as a control.[1]
-
Cell Lysis: Prepare cell lysates using a non-denaturing Co-IP lysis buffer (e.g., 20-50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5-1.0% NP-40, with protease inhibitors) to maintain protein-protein interactions.[1][12]
-
Immunoprecipitation:
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for SMARCA2/4 (to confirm degradation) and other BAF subunits (e.g., ACTL6A, BCL proteins) to observe any co-depletion or dissociation from the complex.[1]
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound - Chemietek [chemietek.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for ACBI1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] It functions by forming a ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[2][3][4] This targeted protein degradation offers a powerful strategy to study the function of these key epigenetic regulators and to explore their therapeutic potential in cancers with vulnerabilities in the BAF complex, such as SMARCA4-mutant tumors.[5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft mouse models, including its mechanism of action, in vitro and in vivo properties, and detailed protocols for its application.
Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][3] The formation of the ternary complex (Target-ACBI1-VHL) facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome, leading to its clearance from the cell.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro degradation and anti-proliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target | DC50 (nM)[1][5] | IC50 (nM)[5][7] |
| MV-4-11 | Acute Myeloid Leukemia | SMARCA2 | 6 | 29 |
| SMARCA4 | 11 | |||
| PBRM1 | 32 | |||
| NCI-H1568 | Non-Small Cell Lung Cancer | SMARCA2 | 3.3 | 68 |
| (SMARCA4-deficient) | PBRM1 | 15.6 | ||
| SK-MEL-5 | Melanoma (SMARCA4-deficient) | - | - | 77 |
In Vivo Pharmacokinetics of this compound in Mice
Pharmacokinetic properties of this compound have been evaluated in mice, providing essential information for designing in vivo efficacy studies.
| Parameter | 5 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) |
| Clearance (% QH) | 7.3 | - |
| Mean Residence Time (h) | 0.8 | - |
| tmax (h) | - | 0.33 |
| Volume of Distribution (L/kg) | 0.32 | - |
| Bioavailability (%) | - | 100 |
Data from opnMe.com, Boehringer Ingelheim[1][4]
Experimental Protocols
General Protocol for Establishing Cell Line-Derived Xenograft (CDX) Mouse Models
This protocol describes the general procedure for establishing subcutaneous xenografts using cancer cell lines.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACBI1 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound targets these proteins for ubiquitination and subsequent proteasomal degradation.[2][4][5] This targeted degradation leads to anti-proliferative effects and apoptosis in cancer cells dependent on the BAF complex, making this compound a valuable tool for studying BAF complex vulnerabilities in cancer.[2][6][7]
These application notes provide a summary of the effective concentrations of this compound in various cell lines and detailed protocols for its use in cell-based assays.
Data Presentation
Table 1: Degradation Potency (DC50) of this compound
The DC50 value represents the concentration of this compound required to degrade 50% of the target protein.
| Cell Line | Target Protein | DC50 (nM) | Incubation Time |
| MV-4-11 (Acute Myeloid Leukemia) | SMARCA2 | 6 | 18 hours[1][4][5][6] |
| SMARCA4 | 11 | 18 hours[1][4][5][6] | |
| PBRM1 | 32 | 18 hours[1][4][5][6] | |
| NCI-H1568 (Non-Small Cell Lung Cancer) | SMARCA2 | 3.3 | 18 hours[6][8] |
| PBRM1 | 15.6 | 18 hours[6][8] |
Table 2: Anti-proliferative Activity (IC50) of this compound
The IC50 value represents the concentration of this compound required to inhibit 50% of cell proliferation.
| Cell Line | IC50 (nM) | Incubation Time |
| MV-4-11 (Acute Myeloid Leukemia) | 28 - 29 | 7 days[6][7] |
| NCI-H1568 (Non-Small Cell Lung Cancer) | 68 | 3 - 7 days[3][6][9] |
| SK-MEL-5 (Melanoma) | 77 | 7 days[6][7] |
Table 3: Effective Concentrations for Apoptosis Induction
| Cell Line | Concentration | Incubation Time | Effect |
| SK-MEL-5 (Melanoma) | 0.3 µM (300 nM) | 100 hours | Induction of apoptosis[3][9] |
| Kelly (Neuroblastoma) | 1 µM (1000 nM) | 5 hours | Selective degradation of SMARCA2 and SMARCA4[10] |
Mandatory Visualization
Caption: Mechanism of action of this compound as a PROTAC degrader.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
To prepare a 10 mM stock solution, dissolve 9.36 mg of this compound (Molecular Weight: 936.1 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be required.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, use within 1 month; at -80°C, use within 6 months.[3]
Cell Viability Assay (Anti-proliferative Assay)
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cells of interest (e.g., MV-4-11, NCI-H1568, SK-MEL-5)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Seed cells in a 96-well plate at a density optimized for a 3 to 7-day proliferation assay.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 nM to 10,000 nM.[3][6][9] Include a DMSO-only control (vehicle). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 incubator.[3][9]
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Record the data and calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Protein Degradation Assay (Western Blot)
Materials:
-
Cells of interest (e.g., MV-4-11, NCI-H1568)
-
6-well or 12-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time, typically 18 hours, to determine DC50.[4][5][6] For time-course experiments, a single high concentration (e.g., 1 µM) can be used over different time points.[6][8] Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Apoptosis Assay (Caspase Activity)
Materials:
-
Cells of interest (e.g., SK-MEL-5)
-
96-well or 24-well plates (clear or white, depending on the assay)
-
This compound stock solution (10 mM in DMSO)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Positive control for apoptosis (e.g., doxorubicin)[6]
Protocol:
-
Seed cells in a suitable plate format.
-
Treat cells with this compound at an effective concentration for apoptosis induction (e.g., 0.3 µM for SK-MEL-5 cells).[3][9] Include a vehicle control and a positive control.
-
Incubate the cells for the desired period (e.g., up to 100 hours).[3][9] Real-time monitoring of caspase activity can also be performed.[6]
-
At the end of the incubation, perform the caspase activity assay according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.
References
- 1. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. opnme.com [opnme.com]
Application Note and Protocol: Quantifying SMARCA2 Degradation Induced by ACBI1 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and its ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are central to its function.[1] Mutations and dysregulation of SWI/SNF complex subunits are implicated in approximately 20% of human cancers, making its components attractive therapeutic targets.[2] ACBI1 is a potent, cell-permeable PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[2][3][4]
This compound functions by co-opting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] It acts as a molecular bridge, forming a ternary complex between the target protein's bromodomain (e.g., SMARCA2) and the VHL E3 ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for subsequent degradation by the 26S proteasome.[2] This application note provides a detailed protocol for utilizing Western blotting to validate and quantify the degradation of endogenous SMARCA2 in cultured cells following treatment with this compound.
This compound Mechanism of Action
The diagram below illustrates the mechanism by which this compound induces the degradation of the SMARCA2 protein.
Caption: this compound forms a ternary complex with SMARCA2 and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation.
Quantitative Data: this compound-Induced Protein Degradation
The following table summarizes the degradation potency (DC₅₀) of this compound in different cancer cell lines after 18 hours of treatment, as determined by quantitative Western blot or similar protein quantification methods.[4][6]
| Cell Line | Target Protein | DC₅₀ (nM) | Notes |
| MV-4-11 | SMARCA2 | 6 | Acute Myeloid Leukemia |
| (Human) | SMARCA4 | 11 | |
| PBRM1 | 32 | ||
| NCI-H1568 | SMARCA2 | 3.3 | SMARCA4-deficient Non-Small Cell Lung Cancer |
| (Human) | PBRM1 | 15.6 |
Experimental Workflow
The diagram below provides a high-level overview of the Western blot procedure for assessing SMARCA2 degradation.
Caption: High-level workflow for Western blot analysis of SMARCA2 degradation.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound and quantifying SMARCA2 protein levels via Western blot.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MV-4-11 or NCI-H1568) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Serially dilute the stock solution in culture medium to achieve the desired final concentrations for creating a dose-response curve (e.g., 0.1 nM to 1000 nM).
-
Treatment: Treat cells with the various concentrations of this compound.
-
Vehicle Control: Include a DMSO-only control, ensuring the final DMSO concentration is consistent across all samples and typically ≤ 0.1%.[1]
-
Negative Control: If available, use the inactive stereoisomer, cis-ACBI1, as a negative control to distinguish degradation-specific effects from off-target binding.[4]
-
-
Incubation: Incubate the treated cells for a specified duration, such as 18 hours, to align with published data for DC₅₀ determination.[4][6]
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.[1]
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[1]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer. This ensures equal protein loading in the subsequent steps.[1]
Part 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x or 6x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel (a low percentage gel, e.g., 5-7.5%, is recommended for large proteins like SMARCA2, ~185 kDa).[1][9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (if stripped and re-probed or using multi-color fluorescence) for a loading control protein (e.g., β-actin, GAPDH, or Vinculin).[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step (Part 4, Step 6) to remove unbound secondary antibody.[1]
Part 5: Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the SMARCA2 band to the intensity of the corresponding loading control band for each sample.
-
Plot the normalized SMARCA2 protein levels against the log concentration of this compound to generate a dose-response curve and calculate the DC₅₀ value.
-
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| This compound PROTAC Degrader | MedChemExpress, Selleckchem |
| Cell Culture Media and Supplements | Thermo Fisher Scientific |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease/Phosphatase Inhibitor Cocktail | Roche, Thermo Fisher |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer | Bio-Rad |
| Precast Polyacrylamide Gels or Acrylamide Solns. | Bio-Rad |
| PVDF Membrane | MilliporeSigma |
| Non-fat Dry Milk or BSA | Various |
| Primary Antibody: Anti-SMARCA2 | Sigma, Abcam, Bethyl Labs |
| Primary Antibody: Anti-β-actin (Loading Control) | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher, Bio-Rad |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (up to 40 µg).[1] |
| Low primary antibody concentration. | Increase antibody concentration or extend incubation time.[1] | |
| Inefficient protein transfer. | Optimize transfer time and voltage; check membrane type.[1] | |
| High Background | Insufficient blocking. | Increase blocking time or change the blocking agent (e.g., BSA vs. milk).[1] |
| High primary/secondary antibody concentration. | Decrease antibody concentrations.[1] | |
| Insufficient washing. | Increase the number and duration of wash steps.[1] | |
| Non-specific Bands | Non-specific antibody binding. | Optimize antibody dilution; try a different primary antibody.[1] |
| Protein degradation during sample prep. | Ensure fresh protease inhibitors are used in the lysis buffer.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 9. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following ACBI1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3] It functions by forming a ternary complex between the target protein's bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[2][3][4] The BAF complex plays a critical role in regulating gene expression by altering nucleosome positioning and chromatin accessibility.[3][4][5] Consequently, the acute degradation of its core subunits by this compound leads to significant changes in the transcriptional landscape.
These application notes provide a comprehensive guide for utilizing quantitative PCR (qPCR) to analyze changes in gene expression following this compound treatment. The protocols outlined below cover experimental design, cell treatment, RNA extraction, cDNA synthesis, and qPCR analysis, enabling researchers to effectively study the downstream transcriptional consequences of BAF complex degradation.
Mechanism of Action and Downstream Effects
This compound-mediated degradation of SMARCA2/4 and PBRM1 results in rapid alterations to chromatin structure, which can impact the binding of transcription factors and lead to changes in the expression of target genes.[5][6] For instance, in cancer cells dependent on BAF complex activity, this compound treatment can induce anti-proliferative effects and apoptosis by altering oncogenic transcription programs.[3][7] A notable example is the modulation of MYC target gene expression following the removal of BRG1 (SMARCA4).[6]
Data Presentation: Expected Outcomes
The primary output of qPCR analysis is the quantification of relative changes in mRNA levels for specific genes of interest. Data should be presented as fold change relative to a vehicle-treated control (e.g., DMSO). The tables below provide examples of how to structure quantitative data from this compound treatment experiments in different cancer cell lines.
Table 1: this compound Degradation Potency in Various Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Incubation Time (h) | Citation |
| MV-4-11 (AML) | SMARCA2 | 6 | 18 | [8] |
| SMARCA4 | 11 | 18 | [8] | |
| PBRM1 | 32 | 18 | [8] | |
| NCI-H1568 | SMARCA2 | 3.3 | 18 | [8] |
| PBRM1 | 15.6 | 18 | [8] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Incubation Time (days) | Citation |
| MV-4-11 | 29 | 3-7 | [9][10] |
| SK-MEL-5 | 77 | 3 | [10] |
| NCI-H1568 | 68 | 3-7 | [9] |
Table 3: Example qPCR Analysis of BAF Target Gene Expression (Note: This is hypothetical data for illustrative purposes)
| Gene | Cell Line | This compound Conc. (nM) | Treatment Time (h) | Relative Fold Change (vs. DMSO) |
| MYC | G401 | 250 | 7 | ↓ 0.6 |
| 250 | 24 | ↓ 0.4 | ||
| CCND1 | G401 | 250 | 7 | ↓ 0.7 |
| 250 | 24 | ↓ 0.5 | ||
| CDKN1A | MV-4-11 | 100 | 24 | ↑ 2.5 |
| 100 | 48 | ↑ 4.1 |
Experimental Workflow
A typical workflow for analyzing gene expression changes after this compound treatment involves several key stages, from initial cell culture to final data analysis. Proper controls and careful execution at each step are critical for obtaining reliable and reproducible results.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1] From this stock, create serial dilutions in culture medium to achieve the desired final concentrations. A typical concentration range to test is 10 nM to 1 µM.[11]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest this compound concentration.
-
Treatment: Once cells have adhered (for adherent lines) or are settled, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time periods. For analyzing transcriptional changes, a time-course experiment (e.g., 4, 8, 24, 48 hours) is recommended to capture both early and late responses.
-
Harvesting: After incubation, aspirate the medium, wash the cells once with ice-cold PBS, and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
Materials: RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), DNase I, nuclease-free water, spectrophotometer (e.g., NanoDrop).
-
RNA Extraction: Lyse the harvested cells and extract total RNA according to the manufacturer's protocol of your chosen kit.[11]
-
DNase Treatment: Perform an on-column DNase I digestion during the extraction process to eliminate any contaminating genomic DNA. This is a critical step for accurate qPCR results.[11]
-
RNA Elution: Elute the purified RNA in nuclease-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0-2.2. If available, assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Storage: Store RNA at -80°C until ready for reverse transcription.
Protocol 3: Reverse Transcription (cDNA Synthesis)
Materials: Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad), extracted RNA.
-
Reaction Setup: Prepare the reverse transcription reaction on ice. For each sample, combine the recommended amounts of RNA template (typically 0.5 - 1 µg), reverse transcriptase, reaction buffer, dNTPs, and primers (oligo(dT) and/or random hexamers) as per the kit's protocol.[12]
-
No-RT Control: For each RNA sample, prepare a "no-reverse-transcriptase" (-RT) control reaction to verify the absence of genomic DNA contamination in the subsequent qPCR step.[11]
-
Incubation: Run the reaction in a thermal cycler using the manufacturer's recommended program (e.g., priming, synthesis, and inactivation steps).[12]
-
Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10 or 1:20) with nuclease-free water before use in qPCR.
Protocol 4: Quantitative PCR (qPCR)
Materials: qPCR master mix (SYBR Green or TaqMan-based), gene-specific primers, diluted cDNA, nuclease-free water, qPCR instrument.
-
Primer Design/Selection: Design or obtain pre-validated primers for your target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, RPLP0). Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Reaction Preparation: Prepare the qPCR master mix on ice. For each gene, mix the appropriate amounts of qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Plate Setup:
-
Pipette the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the appropriate wells.
-
Include triplicate reactions for each sample and gene combination to ensure technical reproducibility.[12]
-
Include the -RT controls to check for genomic DNA contamination.
-
Include no-template controls (NTCs), using water instead of cDNA, to check for reagent contamination.[11]
-
-
Run qPCR: Seal the plate and run it in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[13]
-
Melt Curve Analysis: If using SYBR Green, include a melt curve analysis at the end of the run to verify the specificity of the amplification product.
Data Analysis
The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method.
-
Determine Ct Values: Obtain the cycle threshold (Ct) value for each reaction from the qPCR instrument's software.
-
Normalize to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct of the reference gene(s) from the Ct of the target gene.
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Normalize to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the ΔCt of the control sample (e.g., vehicle-treated) from the ΔCt of the experimental sample (this compound-treated).
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate Fold Change: Determine the relative fold change in gene expression using the formula:
-
Fold Change = 2-ΔΔCt
-
The final value represents the expression of the target gene in the this compound-treated sample relative to the vehicle-treated control, normalized to a stable reference gene.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Acute BAF perturbation causes immediate changes in chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SWI/SNF ATPase BRG1 facilitates multiple pro-tumorigenic gene expression programs in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACBI1 in Synthetic Lethality Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] This molecule leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target these proteins for ubiquitination and subsequent proteasomal degradation.[2][4][5] The degradation of these key chromatin remodelers has been shown to induce anti-proliferative effects and apoptosis in cancer cells, particularly demonstrating a synthetic lethal relationship in cancers with mutations in the BAF complex, such as SMARCA4-deficient tumors.[3][5][6] These application notes provide a comprehensive guide for utilizing this compound to investigate synthetic lethality in cancer research.
Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This ternary complex formation (Target-ACBI1-VHL) facilitates the polyubiquitination of the target proteins, marking them for degradation by the proteasome. In SMARCA4-mutant cancers, tumor cells often become dependent on the residual activity of its paralog, SMARCA2.[7] By degrading SMARCA2, this compound exploits this dependency, leading to cell cycle arrest and apoptosis in a synthetic lethal manner.
Data Presentation
In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Target Protein | DC50 (nM) | IC50 (nM) | Cancer Type | Reference |
| MV-4-11 | SMARCA2 | 6 | 29 | Acute Myeloid Leukemia | [1][6][8] |
| MV-4-11 | SMARCA4 | 11 | - | Acute Myeloid Leukemia | [1][6][8] |
| MV-4-11 | PBRM1 | 32 | - | Acute Myeloid Leukemia | [1][6][8] |
| NCI-H1568 | SMARCA2 | 3.3 | 68 | Non-Small Cell Lung Cancer | [6][8] |
| NCI-H1568 | PBRM1 | 15.6 | - | Non-Small Cell Lung Cancer | [8] |
| SK-MEL-5 | - | - | 77 | Melanoma | [9] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for verifying the degradation of SMARCA2, SMARCA4, and PBRM1 in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines (e.g., MV-4-11, NCI-H1568)
-
This compound (and cis-ACBI1 as a negative control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-SMARCA2
-
Rabbit anti-SMARCA4
-
Rabbit anti-PBRM1
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preclinical Evaluation of ACBI1
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
ACBI1 is a potent and cooperative proteolysis-targeting chimera (PROTAC) that leads to the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] Composed of a bromodomain ligand, a linker, and an E3 ubiquitin ligase VHL ligand, this compound harnesses the cell's natural protein disposal system to selectively eliminate these target proteins.[1][2][4] The degradation of these proteins has been shown to induce anti-proliferative effects and apoptosis in cancer cells, particularly those dependent on the BAF complex for survival.[4][5][6][7]
The ATP-dependent activities of the BAF (SWI/SNF) chromatin remodeling complexes play a crucial role in regulating chromatin structure and gene expression, and their subunits are frequently mutated in a variety of human cancers.[8] this compound serves as a valuable chemical tool for studying the consequences of acute inactivation of the BAF complex in both in vitro and in vivo models.[8] These application notes and protocols are intended to guide researchers in the preclinical evaluation of this compound. It is important to note that as a preclinical chemical probe, established long-term treatment protocols for this compound in a clinical setting are not available. The following information provides a foundation for research that may inform the future development of such protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Degradation Activity of this compound
| Cell Line | Target Protein | DC50 (nM) | Incubation Time (h) |
| MV-4-11 | SMARCA2 | 6 | 18 |
| MV-4-11 | SMARCA4 | 11 | 18 |
| MV-4-11 | PBRM1 | 32 | 18 |
| NCI-H1568 | SMARCA2 | 3.3 | 18 |
| NCI-H1568 | PBRM1 | 15.6 | 18 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[1][2][5][7][9]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Incubation Time (days) |
| MV-4-11 | 29 | 3-7 |
| NCI-H1568 | 68 | 3-7 |
| SK-MEL-5 | 77 | 3 |
IC50: The concentration of the compound that inhibits 50% of cell proliferation.[5][7]
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Species | Dose and Route | Mean Residence Time (h) | Vss (L/kg) | F (%) |
| Mouse | 5 mg/kg i.v. | 0.8 | 0.32 | 100 |
| Mouse | 5 mg/kg s.c. | - | - | - |
| Rat | 5 mg/kg i.v. | 2.8 | 12 | 100 |
| Rat | 5 mg/kg s.c. | - | - | - |
i.v.: intravenous; s.c.: subcutaneous; Vss: Volume of distribution at steady state; F: Bioavailability.[8]
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Stock Solutions
-
Storage: Store solid this compound at -20°C for up to 12 months.[3] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[2] Avoid repeated freeze-thaw cycles.[2]
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
Protocol 2: In Vitro Protein Degradation Analysis by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Treat the cells with the this compound dilutions for a specified time (e.g., 18 hours).[1][7][9] Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 value.
-
Protocol 3: Cell Viability/Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
-
-
Compound Treatment:
-
The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10,000 nM) for 3 to 7 days.[2] Include a vehicle control (DMSO).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Measure the signal according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 4: General Guidelines for In Vivo Studies
-
Formulation:
-
For in vivo experiments, it is recommended to prepare fresh formulations on the day of use.[10]
-
A possible formulation for oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Another option is 10% DMSO in 90% corn oil.[2]
-
Heat and/or sonication can be used to aid dissolution.[2]
-
-
Dosing:
-
Pharmacokinetic studies in mice and rats have been conducted with intravenous and subcutaneous doses of 5 mg/kg.[8]
-
The choice of dose and route of administration for efficacy studies will depend on the tumor model and the desired level of target engagement.
-
-
Monitoring:
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
-
Mandatory Visualizations
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. Pardon Our Interruption [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ACBI1 Degradation Experiments
Welcome to the technical support center for ACBI1 degradation experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using the PROTAC degrader this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
A1: this compound is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] It is a bifunctional molecule that simultaneously binds to the BAF complex subunits SMARCA2, SMARCA4, and PBRM1 via their bromodomains, and to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.[4] This leads to their selective and pronounced degradation, which can induce anti-proliferative effects and apoptosis in certain cancer cells.[2][3][5]
Troubleshooting Western Blots for Degradation
Q2: My Western blot shows incomplete or no degradation of SMARCA2/SMARCA4 after this compound treatment. What are the possible causes and solutions?
A2: Several factors can lead to suboptimal degradation results in a Western blot. Here are some common issues and troubleshooting tips:
-
Insufficient this compound Concentration or Incubation Time: The concentration of this compound and the treatment duration are critical. Ensure you are using the recommended concentration and time for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.[6]
-
Protein Lysis and Sample Preparation: Protein degradation can occur during sample preparation.[7][8] To minimize this, always work on ice or at 4°C and add protease and phosphatase inhibitor cocktails to your lysis buffer.[7][9] Ensure your lysis buffer is appropriate for nuclear proteins; sonication may be necessary to release chromatin-bound proteins like SMARCA2/4.[7]
-
Western Blotting Technique:
-
Protein Transfer: Inefficient transfer of high molecular weight proteins like SMARCA2/SMARCA4 can result in weak signals. Consider using a membrane with a smaller pore size (e.g., 0.2 µm for proteins <15 kDa and 0.45 µm for larger proteins) and optimize transfer time and voltage.[7][10] Adding a low percentage of SDS (0.01–0.05%) to the transfer buffer can aid in the transfer of large proteins.[10]
-
Antibody Quality: The primary antibody may not be sensitive enough or may have lost activity. Use a validated antibody for Western blotting and consider testing different antibody concentrations and incubation times (e.g., overnight at 4°C).[7][10]
-
Loading Amount: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg of cell lysate per lane) to detect the target protein.[9]
-
Q3: I am observing multiple bands or smears on my Western blot for SMARCA2/SMARCA4.
A3: Multiple bands or smearing can be due to several factors:
-
Protein Degradation: As mentioned above, sample degradation during preparation can lead to smaller, non-specific bands.[9][11] Use fresh samples and always include protease inhibitors.[9]
-
Post-Translational Modifications: Proteins can have various post-translational modifications that affect their migration on an SDS-PAGE gel.
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Ensure the antibody is specific for your target. Consider using a negative control, such as a lysate from cells where the target protein is knocked out, if available.[11]
-
Overloading: Loading too much protein can cause smearing and the appearance of non-specific bands.[9][12]
Issues with Controls
Q4: I am seeing degradation of my target protein with the negative control, cis-ACBI1. Why is this happening?
A4: The negative control, cis-ACBI1, has a conformational change in the VHL-binding moiety that prevents it from binding to VHL, and therefore it should not induce degradation.[4] If you observe degradation with cis-ACBI1, consider the following:
-
Compound Stability/Purity: Ensure the cis-ACBI1 you are using is pure and has not degraded or isomerized back to the active trans-ACBI1 form.
-
Off-Target Effects: At very high concentrations, some compounds can exhibit off-target effects. Perform a dose-response with cis-ACBI1 to see if the effect is dose-dependent.
-
Non-Proteasomal Degradation: It is possible, though less likely, that the observed degradation is occurring through a different pathway. To test this, you can use a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) to see if this rescues the degradation.
Confirming the Mechanism of Action
Q5: How can I confirm that the degradation induced by this compound is proteasome-dependent?
A5: To confirm that this compound is working through the ubiquitin-proteasome system, you can perform a proteasome inhibitor rescue experiment.[6]
-
Pre-treat your cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) for 1-2 hours.[6]
-
Then, add this compound to the media while maintaining the proteasome inhibitor.
-
Lyse the cells at your desired time point and perform a Western blot for your target protein.
If this compound-mediated degradation is proteasome-dependent, you should observe a "rescue" or accumulation of your target protein in the cells treated with both the proteasome inhibitor and this compound, compared to cells treated with this compound alone.[6]
Q6: I am not seeing a rescue of my target protein after treatment with a proteasome inhibitor. What could be the reason?
A6: There are several potential reasons for a failed rescue experiment:
-
Ineffective Proteasome Inhibition: The concentration of the proteasome inhibitor may be too low, or the incubation time too short.[6] It's crucial to include a positive control to ensure your proteasome inhibitor is active. A good positive control is to monitor the levels of a known short-lived proteasome substrate, such as p53, or to look for the accumulation of poly-ubiquitinated proteins.
-
Alternative Degradation Pathways: The protein might be degraded through other pathways like autophagy.[6] Inhibition of the proteasome can sometimes lead to the upregulation of these alternative pathways.[13]
-
Cell Toxicity: Proteasome inhibitors can be toxic to cells, especially at high concentrations or with prolonged treatment.[6][14] This can lead to secondary effects that may obscure the results. A cell viability assay is recommended to determine the optimal concentration and incubation time for the proteasome inhibitor.
Ubiquitination Assays
Q7: I am having trouble detecting ubiquitination of SMARCA2/SMARCA4 after this compound treatment. What are some troubleshooting tips?
A7: Detecting ubiquitinated proteins can be challenging due to their transient nature and low abundance. Here are some tips for a successful ubiquitination assay via immunoprecipitation (IP):
-
Lysis Buffer Composition: It is critical to use a lysis buffer that contains deubiquitinase (DUB) inhibitors (e.g., NEM, iodoacetamide) and a proteasome inhibitor (e.g., MG-132) to preserve the ubiquitinated state of your target protein.[15]
-
Denaturing IP: Consider performing the immunoprecipitation under denaturing conditions (e.g., with 1% SDS in the lysis buffer, followed by dilution) to disrupt protein-protein interactions.[15] This ensures you are specifically pulling down your ubiquitinated protein of interest and not associated proteins.
-
Antibody Selection: Use a high-quality, IP-validated antibody for your target protein.[16] For detecting the ubiquitination, an antibody that recognizes polyubiquitin (B1169507) chains is necessary for the Western blot.
-
Enrichment of Ubiquitinated Proteins: You can enrich for ubiquitinated proteins from the cell lysate before the IP using ubiquitin-binding domains (UBDs) coupled to beads.[17]
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Target Protein | Cell Line | DC50 (nM) |
| SMARCA2 | MV-4-11 | 6 |
| SMARCA4 | MV-4-11 | 11 |
| PBRM1 | MV-4-11 | 32 |
| SMARCA2 | NCI-H1568 | 3.3 |
| PBRM1 | NCI-H1568 | 15.6 |
| Data sourced from references[2][3][18]. |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (nM) |
| MV-4-11 | 29 |
| NCI-H1568 | 68 |
| Data sourced from reference[19]. |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Mediated Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, cis-ACBI1, and/or vehicle control (e.g., DMSO) for the desired amount of time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For nuclear proteins, sonicate the lysate to shear chromatin.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix an equal amount of protein lysate with 2x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SMARCA2 or anti-SMARCA4) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Immunoprecipitation of Ubiquitinated Proteins
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. For the lysis step, use a lysis buffer containing DUB inhibitors (e.g., 10 mM N-ethylmaleimide) and a proteasome inhibitor (e.g., 10 µM MG-132).
-
Pre-clearing: Add protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[16]
-
Immunoprecipitation:
-
Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to your target protein and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[15]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.[15]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of your target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.
-
Diagrams
Caption: Mechanism of action of the this compound PROTAC degrader.
Caption: General experimental workflow for this compound degradation studies.
Caption: Troubleshooting decision tree for incomplete degradation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond | MDPI [mdpi.com]
- 14. Proteasome Inhibitors [labome.com]
- 15. benchchem.com [benchchem.com]
- 16. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
ACBI1 Stability in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ACBI1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] It works by simultaneously binding to the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1, and the E3 ubiquitin ligase Von Hippel-Lindau (VHL).[5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[7][8] this compound has been shown to induce anti-proliferative effects and apoptosis in cancer cells.[2][4][6][9]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, and the PBAF complex member PBRM1.[2][4][5][6][7]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] It is crucial to use a fresh, moisture-free stock of DMSO as the presence of water can significantly reduce the solubility of this compound.[5]
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] When stored as a solid powder, this compound is stable for up to 3 years at -20°C.[2]
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in cellular assays.
-
Lower than expected potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Buffers | This compound is insoluble in water.[5] For cell-based assays, dilute the DMSO stock solution into your final assay medium at a final DMSO concentration that is well-tolerated by your cells (typically ≤0.5%). Ensure rapid mixing during dilution to prevent precipitation. |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can decrease the solubility of this compound.[5] Always use fresh, anhydrous DMSO to prepare stock solutions.[5] |
| Exceeded Solubility Limit | Do not exceed the recommended concentration for stock solutions. In DMSO, this compound is soluble at ≥ 100 mg/mL.[1] For in vivo formulations, specific protocols with co-solvents are required.[1][2] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to precipitation. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[1] |
| Improper Storage | Storing stock solutions at inappropriate temperatures can affect stability. Store at -20°C for short-term and -80°C for long-term storage.[1] |
Issue 2: Inconsistent or Lower Than Expected Activity
Symptoms:
-
Variable IC50 or DC50 values between experiments.
-
Reduced efficacy in degrading target proteins.
-
Lack of expected downstream biological effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Although generally stable when stored correctly, improper handling or storage can lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Adsorption to Plastics | Like many hydrophobic molecules, this compound may adsorb to the surface of plastic labware. Use low-adhesion microplates and pipette tips, especially when working with low concentrations. |
| Presence of Contaminants in DMSO | Impurities in DMSO can interfere with the activity of this compound. Use high-purity, sterile-filtered DMSO. |
| Cell Line Specific Effects | The efficiency of PROTAC-mediated degradation can vary between different cell lines due to differences in the expression levels of the E3 ligase and components of the ubiquitin-proteasome system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2]
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create intermediate stock concentrations.
-
Directly before treating the cells, dilute the intermediate DMSO stock solutions into pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and is tolerated by the cells.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
Quantitative Data Summary
This compound Solubility and Storage
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 100 mg/mL (106.83 mM) | [1] |
| Solubility in Ethanol | 2 mg/mL | [5][10] |
| Solubility in Water | Insoluble | [5] |
| Powder Storage | -20°C for 3 years | [2] |
| Solvent Storage | -80°C for 6 months; -20°C for 1 month | [1] |
In Vitro Degradation Potency (DC50) in MV-4-11 cells
| Target Protein | DC50 (nM) | Reference |
| SMARCA2 | 6 | [2][5][6] |
| SMARCA4 | 11 | [2][5][6] |
| PBRM1 | 32 | [2][5][6] |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleck.co.jp [selleck.co.jp]
off-target effects of ACBI1 and how to test for them
Welcome to the technical support center for ACBI1. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with this compound, focusing on the identification and characterization of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended targets?
This compound is a potent, cell-permeable, and cooperative PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] Its primary function is to induce the degradation of specific protein targets within the cell. It is composed of a ligand that binds to the bromodomains of its target proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This bifunctional nature allows this compound to form a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The intended targets of this compound are key components of the BAF (SWI/SNF) chromatin remodeling complex:
This compound induces potent degradation of these targets, leading to anti-proliferative effects and apoptosis in certain cancer cell lines.[1][7]
Q2: What are the known off-target effects of this compound?
This compound has been demonstrated to be a highly selective degrader.[1] Unbiased whole-cell proteomic analyses have shown that at effective concentrations, this compound treatment leads to the significant degradation of its intended targets (SMARCA2, SMARCA4, and PBRM1) with minimal impact on the abundance of other proteins across the proteome.[1][8][9]
However, researchers should be aware of two key considerations:
-
BAF Complex Co-depletion: As SMARCA2 and SMARCA4 are core ATPase subunits of the BAF complex, their degradation can lead to the destabilization and subsequent co-depletion of other associated complex members. Subunits such as ACTB, ACTL6A, BCL7A, and PHF10 have been observed to be consistently co-depleted following this compound treatment.[1] This is generally considered an on-target downstream effect of degrading the core subunits rather than a direct off-target binding event.
-
"Hook Effect": Like many PROTACs, this compound can exhibit a "hook effect" at very high concentrations. This occurs when excess this compound forms binary complexes (this compound-target or this compound-E3 ligase) that compete with the formation of the productive ternary complex (Target-ACBI1-E3 ligase), leading to reduced degradation efficiency. Using concentrations well above the optimal degradation concentration (DC50) may not only be less effective but could also increase the potential for off-target binding.
Q3: I'm observing an unexpected phenotype. How can I determine if it's an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A multi-step approach is recommended.
First, ensure the observed phenotype is due to protein degradation by using the provided negative control, cis-ACBI1 . This diastereomer contains the target-binding ligand but has a modification to the VHL-binding moiety that prevents it from recruiting the E3 ligase.[2] Therefore, it should not induce degradation. If the phenotype persists with cis-ACBI1, it is likely a degradation-independent off-target effect.
If the phenotype is degradation-dependent (i.e., occurs with this compound but not cis-ACBI1), the next step is to confirm that the effect is mediated by the intended targets. This can be achieved using genetic approaches. For example, using CRISPR-Cas9 or siRNA to knock down SMARCA2 and/or SMARCA4.[10] If the phenotype is recapitulated by genetic knockdown of the targets, it is a strong indication of an on-target effect. Conversely, if the phenotype is still observed in cells lacking the primary targets (e.g., in a SMARCA2/4 double-knockout cell line), it points to an off-target protein being degraded.[1]
The logical workflow for investigating a phenotype is illustrated in the diagram below.
Troubleshooting Guides & Experimental Protocols
Guide 1: Confirming On-Target Engagement
Before exploring potential off-targets, it is essential to confirm that this compound is engaging its intended targets in your specific experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[10][11] The principle is that a protein becomes more thermally stable when bound to a ligand.
Quantitative Data: this compound On-Target Degradation
The following table summarizes the degradation potency (DC50) of this compound for its primary targets in the MV-4-11 acute myeloid leukemia cell line after 18 hours of treatment.[1][9]
| Target Protein | Cell Line | DC50 Value |
| SMARCA2 | MV-4-11 | 6 nM |
| SMARCA4 | MV-4-11 | 11 nM |
| PBRM1 | MV-4-11 | 32 nM |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard Western Blot-based CETSA to determine the thermal stabilization of SMARCA2 upon this compound binding.
Objective: To confirm this compound binds to SMARCA2 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a protein-free buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and probe with a primary antibody specific for SMARCA2.
-
Use an appropriate secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the unheated control for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for this compound-treated samples indicates target stabilization and therefore, engagement.[11]
-
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
ACBI1 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals using ACBI1. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cooperative PROTAC (Proteolysis-Targeting Chimera) degrader.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] this compound works by forming a ternary complex between the target protein (SMARCA2/4 or PBRM1) and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][5] This event-driven mechanism allows for the catalytic degradation of target proteins.[6]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are the BAF (SWI/SNF) chromatin remodeling complex subunits SMARCA2 and SMARCA4, and the polybromo-associated BAF (PBAF) complex member PBRM1.[3][4]
Q3: What are the reported DC50 and IC50 values for this compound?
A3: The degradation and anti-proliferative activities of this compound have been quantified in various cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| DC50 | SMARCA2 (in MV-4-11 cells) | 6 nM | [1][3] |
| DC50 | SMARCA4 (in MV-4-11 cells) | 11 nM | [1][3] |
| DC50 | PBRM1 (in MV-4-11 cells) | 32 nM | [1][3] |
| IC50 | MV-4-11 cells | 29 nM | [1] |
| IC50 | NCI-H1568 cells | 68 nM | [1] |
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to dissolve this compound in fresh, moisture-free DMSO to a concentration of 10 mM or higher (e.g., 100 mg/mL).[3][4] The stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.[1] For in vivo experiments, working solutions should be prepared fresh on the same day.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizing the Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.
Troubleshooting Guide
This guide addresses potential unexpected outcomes during your experiments with this compound.
Problem 1: No or reduced degradation of target proteins (SMARCA2/4, PBRM1) is observed.
This is a common issue that can arise from several factors. Follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for lack of target degradation.
Solution Steps:
-
Confirm Compound Integrity and Solubility: Ensure that this compound has been properly dissolved in high-quality, anhydrous DMSO and stored correctly to prevent degradation.[1] When preparing working solutions, ensure the compound is fully dissolved; sonication may be used to aid dissolution.[1][4]
-
Optimize this compound Concentration (The "Hook Effect"): PROTACs can exhibit a "hook effect," where degradation efficiency decreases at high concentrations.[7] This occurs when excess this compound forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[7]
-
Action: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for degradation.
-
-
Verify E3 Ligase and Target Expression: The efficacy of this compound is dependent on the cellular expression levels of both the target proteins (SMARCA2/4, PBRM1) and the VHL E3 ligase.
-
Action: Confirm the expression of your target protein and VHL in your cell line using Western Blot or qPCR. If VHL expression is low, the degradation machinery may be insufficient.
-
-
Check Experimental Timeline: Protein degradation is a dynamic process. The optimal time point for observing maximum degradation can vary between cell lines.
-
Action: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the point of maximum degradation.
-
Problem 2: High cell toxicity is observed, even at concentrations where target degradation is low.
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is reported to be selective, high concentrations may lead to off-target protein degradation or other pharmacological effects, which is a known challenge for some PROTACs.[6][8]
-
Action: Lower the concentration of this compound to the minimum effective dose for target degradation. Correlate cell viability with the degradation of the intended target, not just the compound concentration.
-
-
On-Target Toxicity: The degradation of SMARCA2/4 is known to have anti-proliferative effects and can induce apoptosis.[1] The observed toxicity might be a direct result of the intended target degradation.
-
Action: Use a negative control compound (if available) that binds the target but does not recruit the E3 ligase to distinguish between on-target and off-target toxicity. Additionally, attempt a rescue experiment by re-expressing the target protein to see if the toxic phenotype is reversed.
-
Problem 3: Inconsistent results between experiments.
Possible Causes and Solutions:
-
Reagent Variability: Inconsistent results can stem from variability in reagents, including the age and storage of the this compound stock solution, passage number of cell lines, and lot-to-lot differences in antibodies or cell culture media.
-
Action: Standardize all protocols. Use this compound from the same stock aliquot for a set of experiments, maintain a consistent cell passage number, and validate new lots of critical reagents like antibodies.
-
-
Solubility Issues: As PROTACs can have poor aqueous solubility, precipitation in the cell culture media can lead to inconsistent effective concentrations.[9]
-
Action: Visually inspect the media for any precipitation after adding this compound. When diluting the DMSO stock, ensure rapid and thorough mixing into the aqueous buffer or media.
-
Key Experimental Protocols
Protocol: Western Blot for Target Protein Degradation
This protocol provides a general workflow to assess the degradation of SMARCA2, SMARCA4, and PBRM1 after treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO only) well.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours, based on your time-course optimization).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control and normalize to the vehicle-treated sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Chemietek [chemietek.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of ACBI1
Welcome to the technical support center for ACBI1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of this compound, a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader of the BAF complex subunits SMARCA2, SMARCA4, and PBRM1.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional small molecule known as a PROTAC. It is designed to induce the degradation of specific proteins within the cell.[1] It works by simultaneously binding to the target proteins (SMARCA2, SMARCA4, and PBRM1) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows for the sustained knockdown of target proteins.
Q2: What are the primary challenges with in vivo delivery of this compound and other PROTACs?
PROTACs like this compound are large molecules that often fall "beyond the rule of five," presenting several challenges for in vivo delivery:
-
Poor Aqueous Solubility: Many PROTACs have low solubility, which can make formulation for in vivo administration difficult.[5][6]
-
Low Cell Permeability: Their size and physicochemical properties can hinder their ability to cross cell membranes and reach intracellular targets.[6][7]
-
Suboptimal Pharmacokinetics (PK): PROTACs can be subject to rapid metabolism and clearance, leading to insufficient exposure in target tissues.[6][7]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing the efficiency of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve.[8]
Q3: What is a suitable formulation for in vivo administration of this compound?
A common vehicle for administering PROTACs with poor aqueous solubility in preclinical models involves a mixture of co-solvents. A recommended formulation for this compound is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation can achieve a solubility of at least 2.5 mg/mL. It is recommended to prepare the working solution fresh on the day of use.[9] Sonication and gentle warming can aid in dissolution.[10]
Q4: What is the recommended dose and administration route for this compound in mice?
Pharmacokinetic studies have been conducted in mice using a dose of 5 mg/kg for both intravenous (i.v.) and subcutaneous (s.c.) administration.[3][11] The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.
Q5: How can I assess the in vivo efficacy of this compound?
The primary pharmacodynamic (PD) endpoint for this compound is the degradation of its target proteins. This is typically assessed by:
-
Tissue Harvesting: Collect target tissues (e.g., tumor, liver, spleen) at various time points after this compound administration.
-
Protein Extraction: Prepare tissue homogenates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][5]
-
Western Blot Analysis: Quantify the levels of SMARCA2 and SMARCA4 in the tissue lysates relative to a loading control (e.g., GAPDH, β-actin) and a vehicle-treated control group.[12]
Q6: Is there a negative control available for this compound?
Yes, cis-ACBI1 is the recommended negative control.[3] In cis-ACBI1, the stereochemistry of the hydroxyproline (B1673980) moiety that binds to VHL is inverted. This prevents binding to the VHL E3 ligase, thereby inhibiting the formation of the ternary complex and subsequent protein degradation.[2][3] Using cis-ACBI1 helps to distinguish between effects caused by target protein degradation versus those caused by simple target engagement (inhibition) or off-target effects of the molecule.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Precipitation in Formulation | - Low aqueous solubility of this compound.- Incorrect solvent ratios or preparation method. | - Ensure all components of the formulation vehicle are fully dissolved before adding this compound.- Prepare the stock solution in 100% DMSO first, then add the co-solvents sequentially while vortexing.- Use gentle warming and sonication to aid dissolution.[10]- Prepare the formulation fresh before each use. |
| Lack of Target Degradation in vivo | - Insufficient Drug Exposure: Poor bioavailability, rapid clearance, or suboptimal dosing.[12]- Ineffective Formulation: The compound is not being absorbed effectively.- "Hook Effect": The administered dose is too high, leading to the formation of non-productive binary complexes.[8]- Tissue-Specific Factors: The target E3 ligase (VHL) may have low expression in the target tissue, or the tissue may be poorly perfused. | - Confirm Formulation: Ensure the compound is fully dissolved in the vehicle before administration.- Perform a Dose-Response Study: Test a range of doses (e.g., 1, 5, 10, 30 mg/kg) to identify the optimal concentration for degradation and to check for a potential hook effect.[12]- Adjust Dosing Frequency: Based on PK data, consider more frequent dosing to maintain therapeutic concentrations.- Validate E3 Ligase Expression: Confirm VHL expression in your target tissue using Western blot or IHC.- Use Negative Control: Compare results with a cis-ACBI1 treated group to ensure the degradation is VHL-dependent.[3] |
| High Variability in Results | - Inconsistent formulation preparation.- Inaccurate dosing.- Variability in animal handling and tissue collection. | - Standardize the formulation protocol meticulously.- Ensure accurate animal weights and dose calculations for each animal.- Harvest tissues at consistent time points post-dose and process them uniformly. Flash-freeze tissues immediately in liquid nitrogen to preserve protein integrity.[5] |
| Observed Toxicity or Animal Distress | - Formulation vehicle toxicity.- On-target toxicity (degradation of SMARCA2/4 in healthy tissues).- Off-target toxicity. | - Include a Vehicle-Only Control Group: This is critical to assess the toxicity of the formulation components themselves.[12]- Reduce Dose/Frequency: If toxicity is observed, lower the dose or increase the interval between doses.- Monitor Body Weight: Track animal body weight daily as a general indicator of toxicity.[12] |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | SMARCA2 | SMARCA4 | PBRM1 | Reference |
| DC50 (nM) | MV-4-11 | 6 | 11 | 32 | [13] |
| DC50 (nM) | NCI-H1568 | 3.3 | N/A | 15.6 | [13] |
| IC50 (nM, anti-proliferative) | MV-4-11 | 29 | [13] | ||
| IC50 (nM, anti-proliferative) | SK-MEL-5 | 77 | [13] | ||
| (DC50: Concentration for 50% maximal degradation; IC50: Concentration for 50% inhibition of proliferation) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (5 mg/kg Dose)
| Parameter | Mouse (s.c.) | Rat (s.c.) |
| Clearance (% QH) | 7.3 | 93 |
| Mean Residence Time (h) | 0.8 | 2.8 |
| tmax (h) | 0.33 | 1.5 |
| Vss (L/kg) | 0.32 | 12 |
| Bioavailability (F%) | 100 | 100 |
| (Data extracted from Boehringer Ingelheim's opnMe portal)[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
This protocol is for preparing a 1 mg/mL dosing solution.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Vehicle: In a separate sterile tube, prepare the co-solvent mixture by combining PEG300 and Tween-80.
-
Combine: Slowly add the required volume of the this compound stock solution to the co-solvent mixture while vortexing.
-
Add Saline: Add the final volume of sterile saline to the mixture and vortex thoroughly until a clear, homogeneous solution is formed.
-
Final Concentrations: The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Administration: Use the freshly prepared solution for administration (e.g., subcutaneous or intraperitoneal injection). For a 5 mg/kg dose in a 20g mouse, you would inject 100 µL of the 1 mg/mL solution.
Protocol 2: Western Blot Analysis of SMARCA2/4 from Tissue Homogenates
-
Tissue Homogenization:
-
Harvest tissues quickly and snap-freeze in liquid nitrogen. Store at -80°C until use.[5]
-
Weigh a small piece of frozen tissue (~20-30 mg) and place it in a pre-chilled tube with a steel bead.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 300-500 µL per 20 mg tissue).[1][14]
-
Homogenize the tissue using a bead beater or mechanical homogenizer until no visible tissue chunks remain.
-
Incubate on ice for 30 minutes with intermittent vortexing.[15]
-
-
Protein Extraction:
-
Centrifuge the homogenate at ~14,000 x g for 20 minutes at 4°C.[15]
-
Carefully collect the supernatant (containing the soluble protein) into a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per well onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 (at the manufacturer's recommended dilution) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control group.
-
Visualizations
Signaling and Degradation Pathway
Caption: Mechanism of this compound-mediated degradation of BAF complex subunits.
Experimental Workflow
Caption: Standard workflow for an in vivo efficacy study using this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting poor in vivo efficacy of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Frontiers | Chromatin Remodeling BAF (SWI/SNF) Complexes in Neural Development and Disorders [frontiersin.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. SWI/SNF (BAF) Complexes: Guardians of the Epigenome | Annual Reviews [annualreviews.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. portlandpress.com [portlandpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. benchchem.com [benchchem.com]
- 13. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nsjbio.com [nsjbio.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Resistance to ACBI1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ACBI1, a potent PROTAC degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions by hijacking the cell's natural protein disposal system. One end of this compound binds to the bromodomain of the target proteins (SMARCA2, SMARCA4, and PBRM1), while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] This event-driven mechanism allows for the catalytic degradation of target proteins.
Q2: My cells are not responding to this compound treatment, or I am observing reduced efficacy. What are the potential causes?
Reduced sensitivity or acquired resistance to this compound can arise from several factors. The primary mechanisms to investigate are:
-
Alterations in the Target Protein: Mutations in the bromodomain of SMARCA4 can prevent this compound from binding effectively.
-
Compromised E3 Ligase Machinery: Downregulation or mutation of components of the VHL E3 ligase complex (e.g., VHL, CUL2, ELOB) can impair the degradation process.
-
Increased Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1 or ABCB1) can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Experimental "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, paradoxically reducing degradation efficiency.[4]
Q3: How can I determine if my cells have developed resistance to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability in your cell line compared to a sensitive, parental cell line. A significant rightward shift in the DC50 or IC50 values indicates a loss of sensitivity.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound.
Problem 1: No or Reduced Degradation of Target Proteins (SMARCA2/SMARCA4)
If you observe a lack of target degradation by Western blot or other protein quantification methods, follow this workflow:
Troubleshooting Workflow for Lack of Degradation
Problem 2: Cells Proliferate Despite Target Degradation (Loss of Phenotypic Response)
If you confirm target degradation but the cells continue to proliferate, investigate mechanisms downstream of protein degradation.
Troubleshooting Workflow for Phenotypic Resistance
Data Presentation: Efficacy of this compound in Sensitive vs. Resistant Models
The following tables summarize the expected efficacy of this compound in sensitive cancer cell lines. Data from resistant cell lines would be expected to show a significant increase (fold change >10) in DC50 and IC50 values.
Table 1: this compound Degradation Potency (DC50) in Sensitive Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Treatment Time (h) | Reference |
| MV-4-11 | SMARCA2 | 6 | 18 | [1][2] |
| MV-4-11 | SMARCA4 | 11 | 18 | [1][2] |
| MV-4-11 | PBRM1 | 32 | 18 | [1][2] |
| NCI-H1568 | SMARCA2 | 3.3 | 18 | [2] |
| NCI-H1568 | PBRM1 | 15.6 | 18 | [2] |
Table 2: this compound Anti-proliferative Activity (IC50) in Sensitive Cell Lines
| Cell Line | IC50 (nM) | Treatment Time (days) | Reference |
| MV-4-11 | 29 | 7 | [1] |
| SK-MEL-5 | 77 | 7 | [1] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous, long-term exposure.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation:
-
Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell proliferation. When the cells resume a normal growth rate, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this stepwise increase in concentration over several months.
-
-
Resistance Confirmation:
-
Periodically, perform a cell viability assay on the resistant cell population and compare the IC50 to the parental line. An increase in IC50 of at least 5- to 10-fold indicates the development of resistance.[5]
-
Once a stable resistant line is established, it can be maintained in culture with a constant concentration of this compound (typically the concentration at which resistance was established).
-
Protocol 2: Quantitative PCR (qPCR) for VHL and ABCB1 Expression
This protocol provides a step-by-step guide for measuring the mRNA expression levels of VHL and ABCB1.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from parental and this compound-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.[6][7]
2. qPCR Reaction Setup:
-
Prepare a master mix per reaction using a SYBR Green-based qPCR master mix.
-
Primers (Human):
-
VHL Fwd: 5'-GAGATGCAGGGACACACGAT-3', Rev: 5'-GGCAGTCATCAGCCAAAGAT-3'
-
ABCB1 Fwd: 5'-CCCATCATTGCAATAGCAGG-3', Rev: 5'-GTTCAAACTTCTGCTCCTGA-3'
-
GAPDH (Housekeeping) Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3', Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Set up triplicate reactions for each sample and primer set in a 96-well qPCR plate.
3. Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt Curve Analysis: Perform at the end of the run to ensure product specificity.[8]
4. Data Analysis:
-
Calculate the quantification cycle (Cq) values.
-
Determine the relative expression of VHL and ABCB1 in resistant cells compared to parental cells using the ΔΔCq method, normalized to the housekeeping gene (GAPDH).
Protocol 3: Sequencing of the SMARCA4 Bromodomain
This protocol is for amplifying and sequencing the bromodomain-coding region of the SMARCA4 gene to identify potential resistance mutations.
1. Genomic DNA Extraction:
-
Isolate genomic DNA from parental and this compound-resistant cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
2. PCR Amplification:
-
Design primers to flank the bromodomain-coding region of SMARCA4 (amino acids 1466-1589).
-
SMARCA4-BRD Fwd: 5'-TGCCTGGCTTCCTATTTCCA-3'
-
SMARCA4-BRD Rev: 5'-AGCCATTTCCTTTTCTCCAGG-3'
-
-
Perform PCR using a high-fidelity DNA polymerase.
3. Sequencing:
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing using both the forward and reverse PCR primers.
-
Align the sequences from the resistant cells to the sequence from the parental cells and the reference sequence (UniProt: P51532) to identify any mutations.
Protocol 4: Reversing ABCB1-Mediated Resistance with Zosuquidar (B1662489)
This protocol details how to use the ABCB1 inhibitor zosuquidar to determine if drug efflux is the cause of resistance.
Methodology:
-
Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates.
-
Co-treatment:
-
Pre-treat the cells with a non-toxic concentration of zosuquidar (typically 0.5 - 1 µM) for 1-2 hours.[9]
-
Add serial dilutions of this compound to the wells already containing zosuquidar.
-
Include control wells with this compound alone and zosuquidar alone.
-
-
Cell Viability Assay:
-
Incubate the plates for the standard duration of your cell viability assay (e.g., 72 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the IC50 of this compound in the presence and absence of zosuquidar for both cell lines.
-
A significant decrease in the IC50 of this compound in the resistant cell line upon co-treatment with zosuquidar indicates that ABCB1-mediated efflux is a major mechanism of resistance.
-
Signaling and Resistance Pathways
This compound Mechanism of Action and Resistance Pathways
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. gene-quantification.de [gene-quantification.de]
- 8. pcrbio.com [pcrbio.com]
- 9. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ACBI1 Toxicity in Normal Cells
Welcome to the technical support center for ACBI1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential toxicity in normal, non-cancerous cells. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. It is a bifunctional molecule that simultaneously binds to the bromodomains of the BAF (SWI/SNF) complex ATPases, SMARCA2 and SMARCA4, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This induced proximity leads to the ubiquitination of SMARCA2 and SMARCA4, tagging them for degradation by the proteasome.[5] this compound also degrades the PBAF complex member PBRM1, albeit with lower potency.[1][3][6][7]
Q2: What are the expected on-target effects of this compound in cancer cells?
A2: In cancer cells, particularly those with mutations in the BAF complex (e.g., SMARCA4-deficient tumors), degradation of SMARCA2 and SMARCA4 by this compound leads to potent anti-proliferative effects and the induction of apoptosis.[1][4] This is because some cancer cells are highly dependent on the remaining BAF complex ATPase for survival, a concept known as synthetic lethality.[8][9]
Q3: Is this compound expected to be toxic to normal, non-cancerous cells?
A3: The complete toxicity profile of this compound in a wide range of normal cells is not yet fully characterized. However, the genetic loss of SMARCA4 in mice is embryonically lethal, suggesting that the degradation of SMARCA4 in normal tissues could have significant adverse effects.[1] Conversely, mice lacking SMARCA2 develop normally, indicating that selective degradation of SMARCA2 might have a wider therapeutic window with fewer on-target side effects in normal tissues.[1] One study has shown that the proliferation of the non-tumorigenic retinal pigment epithelial cell line, ARPE-19, was not affected by this compound.[10] Nevertheless, researchers should carefully assess the cytotoxic effects of this compound in their specific normal cell models.
Q4: How can I distinguish between on-target and off-target toxicity?
A4: To differentiate between on-target and potential off-target effects of this compound, it is essential to use the inactive diastereomer, cis-ACBI1, as a negative control.[1][5] cis-ACBI1 contains the same chemical scaffold but cannot bind to the VHL E3 ligase, and therefore does not induce the degradation of SMARCA2/4.[2][5] Any cellular phenotype observed with this compound but not with cis-ACBI1 at similar concentrations is likely due to the degradation of the target proteins. Unbiased whole-cell proteomic analysis has shown that this compound is highly selective for SMARCA2, SMARCA4, and PBRM1.[1][7]
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon common to PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because the bifunctional PROTAC molecules form more binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for this compound that results in maximal degradation of SMARCA2/4.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed in normal cells at concentrations effective in cancer cells.
-
Question: I am seeing significant cell death in my normal cell line at the same this compound concentration that effectively kills my cancer cell line. How can I mitigate this?
-
Answer:
-
Confirm On-Target Toxicity: First, verify that the observed cytotoxicity is due to the degradation of SMARCA2/4. Run a parallel experiment with the inactive control, cis-ACBI1. If cis-ACBI1 does not cause similar toxicity, the effect is likely on-target.
-
Optimize Concentration: The sensitivity to SMARCA2/4 degradation can vary between cell types. Perform a detailed dose-response and time-course experiment in your normal cell line to determine the minimum concentration and shortest exposure time of this compound required to achieve the desired experimental outcome while minimizing toxicity.
-
Assess Relative SMARCA2/4 Dependency: Your normal cell line may have a stronger dependency on SMARCA4 for survival. If your experimental goals allow, consider using a more SMARCA2-selective degrader if SMARCA4 degradation is the primary driver of toxicity in your normal cells.
-
Consider the Genetic Background: The expression levels of SMARCA2 and SMARCA4 can differ between tissues.[11] Analyze the baseline expression of these proteins in your normal and cancer cell lines to better understand their relative dependencies.
-
Issue 2: Inconsistent degradation of SMARCA2/4 with this compound treatment.
-
Question: I am observing variable levels of SMARCA2 and SMARCA4 degradation between experiments. What could be the cause?
-
Answer:
-
Compound Stability: Ensure the stability of your this compound stock solution and working dilutions. This compound is typically dissolved in DMSO for a stock solution and then further diluted in culture medium.[12] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. It is also good practice to check the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Cell Culture Conditions: The health and state of your cells can impact the efficiency of the ubiquitin-proteasome system. Maintain consistent cell passage numbers, seeding densities, and ensure cells are in the logarithmic growth phase at the time of treatment.
-
"Hook Effect": As mentioned in the FAQs, using too high a concentration of this compound can lead to reduced degradation. If you are using high concentrations, test a broader range, including lower nanomolar concentrations, to identify the optimal window for degradation.
-
Issue 3: Unexpected phenotypes are observed even with the negative control, cis-ACBI1.
-
Question: I am seeing some unexpected cellular effects with the cis-ACBI1 control, although they are less potent than with this compound. What does this mean?
-
Answer: While cis-ACBI1 is designed to be inactive in terms of degradation, it is possible that at high concentrations, it may exert some off-target effects due to its chemical structure. One study noted an anti-proliferative effect of cis-ACBI1 in NCI-H1568 cells, albeit at a much higher concentration than this compound.[1]
-
Lower the Concentration: If possible, reduce the concentration of both this compound and cis-ACBI1 in your experiments to a range where the negative control is completely inactive.
-
Use a Structurally Unrelated Control: If you suspect scaffold-related off-target effects, consider using a different type of inhibitor for the BAF complex (e.g., an ATPase inhibitor) to see if it phenocopies the on-target effects of this compound.
-
Assess Target Engagement: Confirm that the phenotype observed with cis-ACBI1 is not due to unexpected, low-level degradation by performing a sensitive Western blot analysis.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (SMARCA2) | MV-4-11 | 6 nM | [1][3][6] |
| DC50 (SMARCA4) | MV-4-11 | 11 nM | [1][3][6] |
| DC50 (PBRM1) | MV-4-11 | 32 nM | [1][3][6] |
| DC50 (SMARCA2) | NCI-H1568 | 3.3 nM | [6] |
| IC50 (Proliferation) | MV-4-11 | 29 nM | [1] |
| IC50 (Proliferation) | SK-MEL-5 | 77 nM | [1] |
| IC50 (Proliferation) | NCI-H1568 | 68 nM | [12] |
Table 2: Activity of cis-ACBI1 (Negative Control)
| Parameter | Cell Line | Value | Reference |
| Degradation of SMARCA2 | MV-4-11 | >1,000 nM | [2] |
| IC50 (Proliferation) | MV-4-11 | 1.4 µM | [1] |
| IC50 (Proliferation) | SK-MEL-5 | >10,000 nM | [1] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability to Determine Cytotoxicity
This protocol describes a general method for assessing the cytotoxicity of this compound in a normal cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding: Plate your normal cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and cis-ACBI1 in DMSO. Create a serial dilution series of both compounds in your cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM). Also, include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, cis-ACBI1, or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours, or a time course of 24, 48, and 72 hours).
-
Cell Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's instructions for your chosen assay kit (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability as a function of compound concentration. Calculate the IC50 value for both this compound and cis-ACBI1. A significant difference in the IC50 values will indicate on-target toxicity.
Protocol 2: Western Blot for Measuring SMARCA2/4 Degradation
This protocol outlines the steps to confirm the degradation of SMARCA2 and SMARCA4 following this compound treatment.
-
Cell Treatment: Plate your cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound, cis-ACBI1, and a vehicle control for a specific time period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare your samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of SMARCA2 and SMARCA4 degradation relative to the loading control and the vehicle-treated sample.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. opnme.com [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. preludetx.com [preludetx.com]
- 9. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting SWI/SNF ATPases reduces neuroblastoma cell plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting ACBI1-Mediated SMARCA4 Degradation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the PROTAC (Proteolysis Targeting Chimera) degrader ACBI1 and its intended target, SMARCA4. The following question-and-answer format directly addresses common experimental challenges and provides detailed protocols to diagnose and resolve them.
Understanding the Mechanism of Action
This compound is a heterobifunctional degrader designed to induce the degradation of the BAF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4.[1][2] It functions by hijacking the cell's natural protein disposal system. This compound simultaneously binds to the bromodomain of SMARCA4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[3][4][5] This proximity triggers the VHL ligase to tag SMARCA4 with ubiquitin chains, marking it for destruction by the proteasome.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides a structured approach to identifying the root cause of failed SMARCA4 degradation.
FAQ 1: My this compound isn't working. What are the most common points of failure related to the compound and reagents?
An inactive or improperly prepared compound is a primary suspect. Before altering complex cellular parameters, ensure your reagents are viable.
-
Compound Integrity and Solubility: this compound is typically dissolved in DMSO.[7] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[7] The compound should be stored correctly, typically at -20°C or -80°C for long-term stability, and protected from light.[8] Repeated freeze-thaw cycles should be avoided.[8]
-
Use the Correct Controls: A critical experiment is to run the negative control, cis-ACBI1 , in parallel.[1] This isomer has an inactive conformation that prevents it from binding to VHL, and therefore it should not induce SMARCA4 degradation.[1][2] If both this compound and cis-ACBI1 fail to cause degradation, the issue likely lies outside of specific PROTAC activity. If cis-ACBI1 shows no effect but this compound is also inactive, the problem may be with the active compound's integrity or the experimental conditions.
-
Antibody Quality: Verify that your anti-SMARCA4 antibody is specific and sensitive enough to detect endogenous protein levels by Western blot. Run a positive control lysate from a cell line known to express SMARCA4.
FAQ 2: What are the optimal experimental conditions (concentration, time) for this compound-mediated degradation?
Suboptimal treatment conditions can lead to little or no observable degradation. Referencing established data is key.
-
Concentration (DC50): The DC50 is the concentration at which 50% of the target protein is degraded. For this compound, the reported DC50 for SMARCA4 in MV-4-11 cells is 11 nM after an 18-hour treatment.[3][5][7] Your initial experiments should include a dose-response curve ranging from low nanomolar (e.g., 1 nM) to micromolar (e.g., 1 µM) concentrations to determine the optimal concentration for your specific cell line.
-
Treatment Duration: Degradation is time-dependent. While significant degradation can be observed at 18 hours, half-maximal degradation in MV-4-11 cells treated with 1 µM this compound occurs well within 2 hours.[5] A time-course experiment (e.g., 2, 4, 8, 18, 24 hours) is recommended to capture the degradation dynamics in your system. Shorter treatment times (<6 hours) are often used to identify the direct effects of the PROTAC.[9]
| Target Protein | Cell Line | DC50 | Treatment Time |
| SMARCA4 | MV-4-11 | 11 nM | 18 hours[5][7][10] |
| SMARCA2 | MV-4-11 | 6 nM | 18 hours[5][7][10] |
| PBRM1 | MV-4-11 | 32 nM | 18 hours[5][7][10] |
| SMARCA2 | NCI-H1568 | 3.3 nM | 18 hours[5][10] |
FAQ 3: How can I confirm that the necessary cellular machinery (E3 ligase, Proteasome) is functional in my cell line?
This compound relies on the cell's endogenous machinery. If this machinery is absent or impaired, degradation will fail.
-
E3 Ligase (VHL) Expression: this compound recruits the VHL E3 ligase.[1][3] Confirm that your cell line expresses VHL at the protein level using Western blot. If VHL is absent or expressed at very low levels, this compound will be ineffective.
-
Proteasome Activity: The final step is degradation by the proteasome. To test if the ubiquitin-proteasome pathway is the cause of degradation, pre-treat your cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 1 µM Carfilzomib) for 1-2 hours before adding this compound. If this compound is working, the proteasome inhibitor should "rescue" SMARCA4 from degradation, leading to an accumulation of poly-ubiquitinated SMARCA4.[5][9] This result confirms that the upstream steps (ternary complex formation, ubiquitination) are occurring and that the process is proteasome-dependent.
FAQ 4: I've confirmed my compound, protocol, and cellular machinery are all fine. How do I test the specific mechanistic steps of the PROTAC?
If basic checks pass, the issue may lie in the core mechanism: the formation of the ternary complex or the subsequent ubiquitination of SMARCA4.
-
Ternary Complex Formation: The formation of the SMARCA4-ACBI1-VHL complex is essential. This can be verified using Co-Immunoprecipitation (Co-IP) . In the presence of this compound, you can immunoprecipitate the E3 ligase (VHL) and then use a Western blot to probe for the presence of co-precipitated SMARCA4. A positive signal for SMARCA4, which is absent in untreated or cis-ACBI1-treated cells, provides strong evidence of ternary complex formation. (See Protocol 2).
-
Target Ubiquitination: The direct consequence of ternary complex formation is the poly-ubiquitination of SMARCA4. This can be assessed with an in-cell ubiquitination assay . In this experiment, SMARCA4 is immunoprecipitated from cells treated with this compound (and often a proteasome inhibitor to allow the ubiquitinated form to accumulate). The resulting precipitate is then analyzed by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitin smears in the this compound-treated sample indicates successful target ubiquitination. (See Protocol 3).
Detailed Experimental Protocols
Protocol 1: Western Blot for SMARCA4 Detection
This protocol details the detection of SMARCA4 protein levels following this compound treatment.
-
Cell Seeding and Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with the desired concentrations of this compound, cis-ACBI1, and/or a vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape the cells and incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a validated primary antibody against SMARCA4 (e.g., at a dilution of 1:1000 to 1:10000) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.[11]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.[11] Ensure to include a loading control (e.g., β-actin, GAPDH, or Vinculin) to confirm equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol aims to confirm the this compound-dependent interaction between SMARCA4 and VHL.
-
Cell Treatment and Lysis: Treat cells (e.g., 2-3 x 10^7 cells per condition) with this compound, cis-ACBI1, or vehicle for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% Tween-20 or NP-40 and protease inhibitors).
-
Pre-Clearing: Centrifuge the lysate to pellet debris. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[14][15]
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add 2-5 µg of a primary antibody against the "bait" protein (e.g., anti-VHL or anti-CRBN for other PROTACs).[15] As a negative control, use an equivalent amount of isotype control IgG. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[15]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.[15]
-
Elution and Analysis: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling at 95°C for 10 minutes.[15] Analyze the eluates by Western blot (Protocol 1) using an antibody against the "prey" protein (e.g., anti-SMARCA4). A band for SMARCA4 should appear only in the sample treated with active this compound.
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects the poly-ubiquitination of SMARCA4.
-
Cell Treatment: Treat cells with this compound or vehicle control. To enhance detection, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 2-4 hours before and during this compound treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, then heat at 95°C for 10 minutes. Dilute the lysate 10-fold with a non-denaturing buffer to reduce the SDS concentration to 0.1%, allowing for antibody binding.
-
Immunoprecipitation of SMARCA4: Perform immunoprecipitation as described in the Co-IP protocol (steps 2-5), but using an anti-SMARCA4 antibody to pull down all forms of SMARCA4.
-
Elution and Western Blot: Elute the immunoprecipitated proteins. Analyze the eluates by Western blot using a primary antibody against Ubiquitin . A high-molecular-weight smear or laddering pattern in the this compound-treated lane, which is more intense than in the control lane, indicates successful poly-ubiquitination of SMARCA4.[16]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. | BioWorld [bioworld.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. SMARCA4/BRG1 antibody (20650-1-AP) | Proteintech [ptglab.com]
- 13. SMARCA4/BRG1 antibody (66561-1-Ig) | Proteintech [ptglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling ACBI1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ACBI1, a potent and cooperative PROTAC (proteolysis-targeting chimera) degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the facultative BAF complex subunit PBRM1.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that selectively degrades the SMARCA2, SMARCA4, and PBRM1 proteins.[3][4] It functions by forming a ternary complex with the target protein (via its bromodomain) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This targeted degradation allows for the study of the functional consequences of depleting these key components of the BAF (SWI/SNF) chromatin remodeling complex.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | Protect from light.[5] |
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. Due to DMSO's hygroscopic nature, it is crucial to use fresh, high-quality DMSO to ensure maximum solubility.[1] For example, a 10 mM stock solution in DMSO can be prepared and then further diluted in appropriate buffers for specific experiments.[1][3]
Q4: Is there a negative control available for this compound experiments?
A4: Yes, cis-ACBI1 is the recommended negative control. In cis-ACBI1, the hydroxy proline moiety on the VHL-binding ligand is in the inactive cis-conformation, which prevents its binding to VHL. This makes cis-ACBI1 incapable of inducing the degradation of target proteins and is therefore useful for distinguishing between biological effects resulting from target degradation versus other potential off-target effects of the molecule.
Troubleshooting Guides
Issue 1: Suboptimal or no degradation of target proteins (SMARCA2/SMARCA4/PBRM1).
| Possible Cause | Troubleshooting Step |
| Improper storage or handling of this compound | Ensure this compound has been stored correctly as per the recommended guidelines. Avoid multiple freeze-thaw cycles of stock solutions. |
| Low concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported DC50 values for this compound are in the low nanomolar range. |
| Incorrect experimental duration | Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation in your experimental system. |
| Cell line specific factors | The expression levels of VHL E3 ligase and components of the ubiquitin-proteasome system can vary between cell lines, potentially affecting degradation efficiency. |
| Target protein half-life | For short-lived proteins, degradation may be less apparent. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the natural turnover rate of the target protein.[6] |
Issue 2: Observed cellular phenotype is not consistent with target degradation.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Use the inactive cis-ACBI1 as a negative control. Any phenotype observed with this compound but not with cis-ACBI1 is more likely to be due to target degradation.[7] |
| Cellular toxicity | High concentrations of this compound or prolonged treatment may lead to cellular toxicity. Determine the optimal concentration and duration that effectively degrades the target without causing significant toxicity. |
Experimental Protocols
Protocol 1: In Vitro Degradation Assay
This protocol outlines a general procedure for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 in a cellular context.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, serially dilute the stock solution to the desired final concentrations in your cell culture medium. It is important to ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (DMSO only) and a negative control (cis-ACBI1).
-
-
Incubation: Incubate the cells for the desired period (e.g., 18 hours).[3]
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantitative Data Summary
The following table summarizes the reported degradation and anti-proliferative activities of this compound in various cell lines.
| Cell Line | Assay | Parameter | Value (nM) |
| MV-4-11 | Degradation (18h) | DC50 (SMARCA2) | 6[3][5] |
| Degradation (18h) | DC50 (SMARCA4) | 11[3][5] | |
| Degradation (18h) | DC50 (PBRM1) | 32[3][5] | |
| Anti-proliferation (7 days) | IC50 | 29 | |
| NCI-H1568 | Anti-proliferation | IC50 | 68 |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Workflow for In Vitro Degradation Assay
Caption: A typical workflow for an in vitro degradation experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pardon Our Interruption [opnme.com]
Validation & Comparative
Validating ACBI1 On-Target Effects: A Comparative Guide to Genetic Knockdowns
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a chemical probe is a critical step in preclinical validation. This guide provides a comprehensive comparison of the protein degrader ACBI1 with genetic knockdown methods for validating its effects on the target proteins SMARCA2, SMARCA4, and PBRM1.
This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] To ensure that the observed cellular phenotypes following this compound treatment are a direct result of the degradation of these target proteins, it is essential to compare these effects with those induced by orthogonal methods like siRNA- or shRNA-mediated genetic knockdown. This guide offers a framework for these validation studies, including comparative data, detailed experimental protocols, and illustrative diagrams of the underlying mechanisms and workflows.
Performance Comparison: this compound vs. Genetic Knockdown
The following table summarizes the quantitative effects of this compound and genetic knockdowns on target protein degradation and resulting cellular phenotypes, such as apoptosis and proliferation. This data, compiled from multiple studies, allows for a direct comparison of the two methodologies.
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) |
| Target Degradation | |||
| SMARCA2 Degradation (DC50) | 6 nM[1][4] | Not Applicable | MV-4-11 |
| SMARCA4 Degradation (DC50) | 11 nM[1][4] | Not Applicable | MV-4-11 |
| PBRM1 Degradation (DC50) | 32 nM[1][4] | Not Applicable | MV-4-11 |
| Phenotypic Effects | |||
| Apoptosis Induction | This compound (0.3 µM) induces apoptosis.[3] | Knockdown of SMARCA4/2 inhibits chemotherapy-induced apoptosis.[5][6][7][8] | SK-MEL-5, Ovarian and Lung Cancer Cells |
| Anti-Proliferative Activity (IC50) | 29 nM[3] | Knockdown of SMARCA2 in SMARCA4-mutated cells significantly reduces cell proliferation.[9] | MV-4-11, GAMG |
| Cell Cycle Arrest | Not explicitly stated | PBRM1 knockdown leads to an increase in the proportion of cells in the S phase.[10][11] | ACHN |
Experimental Protocols
To validate the on-target effects of this compound, a comparative experiment using siRNA-mediated knockdown of the target proteins should be performed. Below is a detailed protocol for such a study.
Objective: To compare the phenotypic effects of this compound treatment with siRNA-mediated knockdown of SMARCA2, SMARCA4, and PBRM1.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
This compound
-
cis-ACBI1 (negative control)
-
siRNA targeting SMARCA2, SMARCA4, PBRM1 (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (with serum, without antibiotics)
-
PBS (phosphate-buffered saline)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies, etc.)
-
Reagents for apoptosis and proliferation assays (e.g., Annexin V, CellTiter-Glo)
Experimental Procedure:
Day 1: Cell Seeding
-
Seed cells in multiple plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 60-80% confluency on the day of transfection.
-
Incubate cells at 37°C in a CO2 incubator for 18-24 hours.
Day 2: siRNA Transfection
-
Prepare siRNA-lipid complexes in Opti-MEM according to the manufacturer's protocol. For each well of a 6-well plate, dilute the required amount of siRNA and Lipofectamine RNAiMAX in separate tubes of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.
-
During the incubation, wash the cells once with Opti-MEM.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 5-7 hours at 37°C.
-
Add complete growth medium (2x serum concentration) to the wells without removing the transfection mixture.
Day 3: this compound Treatment
-
For the this compound treatment groups, replace the medium with fresh complete growth medium containing the desired concentrations of this compound or the negative control, cis-ACBI1.
-
For the siRNA groups, replace the medium with fresh complete growth medium.
Day 4-5: Analysis
-
Western Blotting:
-
After 48-72 hours of treatment/transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Phenotypic Assays:
-
Apoptosis Assay: After 48-72 hours, stain cells with Annexin V and propidium (B1200493) iodide and analyze by flow cytometry.
-
Proliferation Assay: After 72 hours, measure cell viability using an assay such as CellTiter-Glo.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway and the experimental workflow.
Caption: On-target validation pathway.
Caption: Experimental workflow for validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria. [repository.cam.ac.uk]
- 6. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria. [repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ACBI1: A Comparative Analysis of a Potent SMARCA2/4 Degrader
In the landscape of epigenetic drug discovery, the SWI/SNF chromatin remodeling complex, particularly its ATPase subunits SMARCA2 and SMARCA4, has emerged as a critical target in oncology. ACBI1, a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader of SMARCA2 and SMARCA4, has demonstrated significant anti-proliferative effects in various cancer models. This guide provides a comparative overview of this compound's efficacy against other notable SMARCA2/4 inhibitors and degraders, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound in comparison to other SMARCA2/4 targeting compounds.
Table 1: In Vitro Degradation Potency (DC50) of SMARCA2/4 Degraders
| Compound | Target(s) | Cell Line | DC50 (nM) | Reference |
| This compound | SMARCA2, SMARCA4, PBRM1 | MV-4-11 | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1) | [1][2] |
| This compound | SMARCA2, PBRM1 | NCI-H1568 | 3.3 (SMARCA2), 15.6 (PBRM1) | [1][2] |
| A947 | SMARCA2 | SW1573 | 0.039 | [3] |
| PRT3789 | SMARCA2 | (Cell line not specified) | 0.73 | [4] |
| AU-15330 | SMARCA2, SMARCA4 | (Not specified) | Not specified | [5][6] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of SMARCA2/4 Inhibitors and Degraders
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | SMARCA2, SMARCA4, PBRM1 | MV-4-11 | 28 | [2] |
| PRT3789 | SMARCA2 | OCI-AML3 | (Dose-response curve provided, specific IC50 not stated) | [7] |
| FHD-286 | SMARCA2, SMARCA4 (Inhibitor) | (Not specified) | Not specified | [1] |
| BRM014 | SMARCA2, SMARCA4 (Inhibitor) | (Not specified) | Not specified | [8][9][10] |
Mechanism of Action and Signaling Pathway
This compound functions as a heterobifunctional molecule that simultaneously binds to the bromodomain of SMARCA2/4 and the E3 ubiquitin ligase VHL. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the disruption of the BAF chromatin remodeling complex's function. The BAF complex plays a crucial role in regulating gene expression by altering nucleosome positioning, and its inhibition can lead to cell cycle arrest and apoptosis in susceptible cancer cells.
Caption: Mechanism of this compound-mediated SMARCA2/4 degradation and its downstream cellular effects.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol is a standard method for quantifying the degradation of target proteins following treatment with a degrader molecule.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the SMARCA2/4 degrader (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize protein lysates to equal concentrations, denature by boiling in Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the protein bands using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity to determine the relative protein levels. The DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the target protein level.
Caption: A streamlined workflow for determining protein degradation via Western Blot analysis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell viability assays are used to assess the anti-proliferative effects of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11][12]
Conclusion
This compound is a highly potent degrader of the key chromatin remodeling proteins SMARCA2 and SMARCA4, demonstrating low nanomolar efficacy in inducing their degradation and inhibiting cancer cell proliferation. While direct comparative efficacy data against a wide range of other SMARCA2/4 inhibitors is still emerging, the available data suggests that this compound is among the most potent dual degraders developed to date. Its cooperative mechanism of action and significant anti-tumor activity in preclinical models underscore its potential as a valuable research tool and a promising therapeutic candidate for cancers dependent on the SWI/SNF complex. Further head-to-head studies will be crucial to fully delineate its therapeutic window and positioning relative to other selective and dual SMARCA2/4 inhibitors and degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. investors.preludetx.com [investors.preludetx.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. Chromatin openness requires continuous SWI/SNF activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to ACBI1 and Other PROTAC Degraders Targeting the BAF Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACBI1 with other notable PROTAC (Proteolysis Targeting Chimera) degraders developed to target the BAF (Brg1/Brm-associated factors) chromatin remodeling complex. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable tools for their studies.
Introduction to BAF Complex Degradation
The BAF complex plays a crucial role in regulating chromatin structure and gene expression.[1][2] Mutations in BAF complex subunits are implicated in a significant percentage of human cancers, making it an attractive therapeutic target.[2][3][4] PROTACs are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.[4] This guide focuses on this compound and other PROTACs that target the ATPase subunits of the BAF complex, primarily SMARCA2 and SMARCA4, as well as other associated subunits like PBRM1.[4][5][6][7]
Comparative Performance of BAF Complex Degraders
The following tables summarize the quantitative data for this compound and other BAF complex PROTAC degraders. The data has been compiled from various sources and experimental conditions, which are noted for each entry.
Table 1: In Vitro Degradation Potency (DC50)
| Degrader | Target(s) | DC50 (nM) | Cell Line | Treatment Time | E3 Ligase Recruited | Reference(s) |
| This compound | SMARCA2 | 6 | MV-4-11 | 18 h | VHL | [4][5][6][7][8] |
| SMARCA4 | 11 | MV-4-11 | 18 h | VHL | [4][5][6][7][8] | |
| PBRM1 | 32 | MV-4-11 | 18 h | VHL | [4][5][6][7][8] | |
| SMARCA2 | 3.3 | NCI-H1568 | 18 h | VHL | [9] | |
| PBRM1 | 15.6 | NCI-H1568 | 18 h | VHL | [9] | |
| PROTAC 1 | SMARCA2 | 300 | MV-4-11 | Not Specified | VHL | [3][8] |
| SMARCA4 | 250 | MV-4-11 | Not Specified | VHL | [3][8] | |
| ACBI2 | SMARCA2 | 1 | RKO | Not Specified | VHL | [10][11][12] |
| SMARCA4 | 32 | RKO | Not Specified | VHL | [10][11][12] | |
| GLR-203101 | SMARCA2 | < 10 | HeLa | Not Specified | Not Specified | [13] |
| AstraZeneca Cpd Ex 18 | SMARCA2 | 2 | HeLa | Not Specified | CRBN | |
| SMARCA4 | 319 | HeLa | Not Specified | CRBN | [14] | |
| PBRM1 | 899 | HeLa | Not Specified | CRBN | [14] | |
| PROTAC SMARCA2 degrader-24 | SMARCA2 | < 100 | HeLa | Not Specified | Not Specified | [15] |
| SMARCA4 | > 10,000 | HeLa | Not Specified | Not Specified | [15] |
Table 2: Anti-proliferative Activity (IC50)
| Degrader | IC50 (nM) | Cell Line | Treatment Time | Reference(s) |
| This compound | 29 | MV-4-11 | 7 days | [7] |
| 68 | NCI-H1568 | 7 days | [7] | |
| 77 | SK-MEL-5 | 7 days | [12] | |
| GLR-203101 | Low nanomolar | SMARCA4-deficient cancer cells | Not Specified | [16][13] |
Experimental Methodologies
This section details the protocols for key experiments used to characterize BAF complex degraders.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve ~70% confluency at the time of treatment.[17] Treat cells with a dose-range of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired duration (e.g., 18 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., SMARCA2, SMARCA4) and a loading control (e.g., β-actin, Vinculin) overnight at 4°C.[1][18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[1] Densitometry analysis is performed to quantify protein levels relative to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effects of the PROTAC degraders.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for the cell line and assay duration.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC degrader or vehicle control.
-
Incubation: Incubate the plates for the specified duration (e.g., 7 days).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Tandem Mass Tag (TMT) Mass Spectrometry for Proteomics
Objective: To assess the selectivity of the PROTAC degrader across the entire proteome.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC degrader or vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.[19]
-
-
TMT Labeling: Label the peptides from each condition with a specific isobaric TMT reagent according to the manufacturer's protocol.[5][6][7][20]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
The relative abundance of each protein across the different conditions is determined by the reporter ion intensities from the TMT tags.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC degrader.
BAF Complex and Downstream Effects of Degradation
Caption: Simplified pathway showing the role of the BAF complex and the consequences of its degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 6. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLR203101 / Gan & Lee Pharma [delta.larvol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. longdom.org [longdom.org]
ACBI1: A Comparative Analysis of Cross-Reactivity with other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
ACBI1 is a potent and selective degrader of the bromodomain-containing proteins SMARCA2, SMARCA4, and PBRM1, which are critical components of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[3] This guide provides a comprehensive comparison of this compound's cross-reactivity with other bromodomains, supported by experimental data, to assist researchers in evaluating its suitability for their studies.
Quantitative Selectivity Data
The selectivity of this compound has been primarily assessed through degradation potency (DC50) values in cellular assays and unbiased whole-proteome mass spectrometry. The data consistently demonstrates high selectivity for its intended targets.
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [2][4][5] |
| SMARCA4 | MV-4-11 | 11 | [2][4][5] |
| PBRM1 | MV-4-11 | 32 | [2][4][5] |
| SMARCA2 | NCI-H1568 | 3.3 | [5] |
| PBRM1 | NCI-H1568 | 15.6 | [5] |
Whole-Proteome Selectivity:
Unbiased quantitative proteomics using mass spectrometry in MV-4-11 cells treated with 333 nM of this compound for 8 hours revealed that out of 6,586 quantified proteins, only SMARCA2, SMARCA4, and PBRM1 were significantly degraded.[1][2] This high-resolution analysis provides strong evidence for the exquisite selectivity of this compound at a cellular level, with minimal off-target degradation of other bromodomain-containing proteins or the broader proteome.[1][2][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and binding of this compound.
Whole-Proteome Mass Spectrometry
This method provides an unbiased assessment of protein degradation across the entire proteome following treatment with a compound.
Objective: To identify and quantify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: MV-4-11 cells are cultured to a desired density and treated with a specific concentration of this compound (e.g., 333 nM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 8 hours).
-
Cell Lysis and Protein Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Digestion: The protein concentration is determined, and a fixed amount of protein from each sample is reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): The resulting peptide mixtures from each condition (this compound-treated and control) are labeled with different isobaric mass tags. This allows for multiplexing and simultaneous analysis.
-
Peptide Fractionation and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are combined, fractionated by high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify peptides and quantify the relative abundance of proteins across the different treatment conditions. Proteins with significantly reduced abundance in the this compound-treated samples compared to the control are identified as degradation targets.
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of a small molecule (like the warhead of a PROTAC) to its target protein in vitro.
Objective: To determine the binding affinity (e.g., IC50 or Kd) of the this compound ligand for the bromodomains of SMARCA2, SMARCA4, and PBRM1.
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled tracer (a small molecule or peptide that binds to the bromodomain) is prepared.
-
Purified recombinant bromodomain protein is diluted to a fixed concentration.
-
A serial dilution of the unlabeled competitor ligand (the this compound warhead) is prepared.
-
-
Assay Plate Setup: The tracer, bromodomain protein, and competitor ligand are added to the wells of a microplate. Control wells containing only the tracer, and tracer with the protein (no competitor) are included.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger protein, its tumbling is slower, leading to high polarization.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the competitor ligand is plotted to generate a dose-response curve, from which the IC50 value (the concentration of competitor that displaces 50% of the tracer) can be calculated.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another sensitive method to quantify molecular interactions and can be used to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Objective: To measure the formation of the ternary complex between the bromodomain, this compound, and the E3 ligase component (e.g., VHL).
Methodology:
-
Reagent Preparation:
-
The bromodomain protein is labeled with a donor fluorophore (e.g., a terbium cryptate-labeled antibody against a tag on the protein).
-
The E3 ligase is labeled with an acceptor fluorophore (e.g., a fluorescently labeled antibody or streptavidin if the protein is biotinylated).
-
A serial dilution of this compound is prepared.
-
-
Assay Plate Setup: The labeled bromodomain protein, labeled E3 ligase, and this compound are combined in the wells of a microplate.
-
Incubation: The plate is incubated to allow the formation of the ternary complex.
-
Measurement: The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore is excited, and if it is in close proximity to the acceptor (due to the formation of the ternary complex mediated by this compound), energy transfer occurs, and the acceptor emits light at its characteristic wavelength.
-
Data Analysis: The TR-FRET signal (ratio of acceptor to donor emission) is plotted against the concentration of this compound to determine the concentration required to induce half-maximal ternary complex formation (EC50).
Signaling Pathway and Experimental Workflow Diagrams
Caption: BAF complex signaling pathway and the point of intervention by this compound.
Caption: Workflow for evaluating the cross-reactivity of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validating ACBI1-Induced Phenotype with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the on-target effects of ACBI1, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the BAF chromatin remodeling complex subunits SMARCA2 and SMARCA4.[1][2][3][4] The primary induced phenotypes of this compound in susceptible cancer cell lines are potent anti-proliferative effects and the induction of apoptosis.[1][4][5][6][7] Validating that this phenotype is a direct consequence of degrading SMARCA2 and/or SMARCA4 is crucial for advancing this compound in drug development pipelines. This guide focuses on the use of rescue experiments as a gold-standard method for target validation.[8]
Comparative Analysis of Experimental Approaches
To confirm that the observed anti-proliferative and pro-apoptotic effects of this compound are due to the degradation of its intended targets, a rescue experiment is essential. This involves reintroducing the target protein and observing a reversal or attenuation of the phenotype. As a point of comparison, a non-degrading structural analogue of this compound, cis-ACBI1, serves as an invaluable negative control.[5][9] This compound binds to the target but does not engage the VHL E3 ligase, and therefore does not induce protein degradation.[9][10]
Quantitative Data Summary
The following tables summarize the degradation potency and anti-proliferative effects of this compound in relevant cancer cell lines.
| Table 1: Degradation Potency (DC50) of this compound in MV-4-11 Cells | ||
| Target Protein | DC50 (nM) | Reference |
| SMARCA2 | 6 | [1][3][6][11] |
| SMARCA4 | 11 | [1][3][6][11] |
| PBRM1 | 32 | [1][3][6][11] |
| DC50 is the concentration of the compound required to degrade 50% of the target protein. |
| Table 2: Anti-proliferative Activity (IC50) of this compound | ||
| Cell Line | IC50 (nM) | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | 28 | [5] |
| NCI-H1568 | 68 | [6] |
| IC50 is the concentration of the compound that inhibits 50% of cell proliferation. |
Experimental Protocols
Key Experiment: SMARCA2 Overexpression Rescue
This protocol describes the steps to rescue the anti-proliferative phenotype induced by this compound through the overexpression of SMARCA2.
1. Cell Culture and Reagents:
-
SMARCA4-mutant cancer cell lines (e.g., NCI-H1568) that are sensitive to SMARCA2 loss.
-
Standard cell culture medium and supplements.
-
This compound and cis-ACBI1 (as a negative control).
-
SMARCA2 expression plasmid (e.g., SMARCA2-GFP from Addgene, plasmid #65390) or a lentiviral vector for stable expression.
-
Transfection reagent (for transient transfection) or lentiviral particles and transduction reagents (for stable expression).
-
Reagents for cell viability assays (e.g., CellTiter-Glo®).
-
Reagents for western blotting to confirm protein expression and degradation.
2. Transfection/Transduction for SMARCA2 Overexpression:
-
For Stable Expression (Recommended):
-
Produce lentiviral particles carrying the SMARCA2 expression construct.
-
Transduce the target cells with the lentiviral particles at a desired multiplicity of infection (MOI).
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Expand the stable SMARCA2-overexpressing cell line.
-
Confirm SMARCA2 overexpression by western blot.
-
-
For Transient Expression:
-
Plate cells to be 50-70% confluent on the day of transfection.
-
Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
Confirm SMARCA2 overexpression by western blot before proceeding with this compound treatment.
-
3. This compound Treatment and Phenotypic Analysis:
-
Seed the SMARCA2-overexpressing cells and control (parental or empty vector-transduced) cells in parallel.
-
Treat the cells with a dose-response of this compound and cis-ACBI1. A typical concentration range would be from 1 nM to 10 µM.
-
Incubate for a period sufficient to observe the phenotype (e.g., 72 hours for a proliferation assay).
-
Measure cell viability using a suitable assay.
-
Analyze the data to determine if the overexpression of SMARCA2 leads to a rightward shift in the IC50 curve for this compound, indicating a rescue of the anti-proliferative phenotype.
4. Western Blot Analysis:
-
In a parallel experiment, treat the cells with this compound for a shorter duration (e.g., 18-24 hours) to assess protein degradation.
-
Lyse the cells and perform western blotting to detect levels of SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).
-
Confirm that this compound treatment effectively degrades endogenous SMARCA2 in control cells and that the overexpressed SMARCA2 is resistant to degradation (if it lacks the specific bromodomain targeted by this compound's ligand) or is expressed at high enough levels to functionally compensate.
Visualizations
Caption: this compound's mechanism leading to apoptosis.
References
- 1. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. eubopen.org [eubopen.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. origene.com [origene.com]
- 7. manuals.cellecta.com [manuals.cellecta.com]
- 8. addgene.org [addgene.org]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
A Comparative Analysis of ACBI1 and its Inactive Epimer: A Guide for Researchers
An in-depth look at the potent PROTAC degrader ACBI1 and its inactive control, cis-ACBI1, offering insights into their distinct biochemical activities and providing a framework for rigorous experimental design in cancer research and drug discovery.
This guide provides a detailed comparative analysis of this compound, a potent proteolysis-targeting chimera (PROTAC), and its inactive diastereomer, cis-ACBI1. This compound is designed to induce the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In contrast, cis-ACBI1 serves as a crucial negative control, incapable of inducing degradation due to a conformational change that prevents its binding to VHL.[2][4] This comparison is essential for researchers to differentiate between biological effects stemming from target degradation versus off-target or non-degradative activities of the chemical scaffold.
Performance and Activity Comparison
The primary distinction between this compound and its inactive epimer lies in their ability to induce the degradation of their target proteins. This compound potently degrades SMARCA2, SMARCA4, and PBRM1 in a concentration-dependent manner, leading to significant anti-proliferative effects in cancer cell lines dependent on these proteins.[5][6] Conversely, cis-ACBI1 is largely inactive in degradation and cellular viability assays, underscoring the degradation-dependent mechanism of action of this compound.[4][6]
Quantitative Analysis of Degradation and Proliferation
The following tables summarize the key quantitative data comparing the activity of this compound and cis-ACBI1 in various cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Target Protein | Cell Line | DC50 (nM) |
| SMARCA2 | MV-4-11 | 6[1][3][6][7] |
| SMARCA4 | MV-4-11 | 11[1][3][6][7] |
| PBRM1 | MV-4-11 | 32[1][3][6][7] |
| SMARCA2 | NCI-H1568 | 3.3[6][8] |
| PBRM1 | NCI-H1568 | 15.6[6][8] |
Table 2: Anti-proliferative Activity (IC50) of this compound vs. cis-ACBI1
| Cell Line | This compound IC50 (nM) | cis-ACBI1 IC50 (nM) |
| MV-4-11 | 29[4][9] | 1400[4] |
| SK-MEL-5 | 77[4] | >10,000[4] |
| NCI-H1568 | 68[9][10] | Not Reported |
Mechanism of Action: A Tale of Two Conformations
This compound is a bifunctional molecule composed of a ligand that binds to the bromodomains of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][3] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. The key to this compound's activity is the trans-conformation of the hydroxyproline (B1673980) residue on the VHL-binding moiety, which is essential for its recognition by VHL.
In contrast, cis-ACBI1 possesses a cis-conformation in this critical residue.[4] This seemingly minor stereochemical change completely abrogates its ability to bind to VHL, thus preventing the formation of the ternary complex and subsequent protein degradation.[2][4] This makes cis-ACBI1 an ideal negative control to validate that the observed cellular phenotypes are a direct result of this compound-mediated protein degradation.
Experimental Protocols
To aid in the design of robust experiments, detailed methodologies for key assays are provided below.
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MV-4-11, SK-MEL-5, NCI-H1568) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or cis-ACBI1 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 3-7 days).[9][10] Include a DMSO-treated control group.
-
Viability Assessment: Measure cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the luminescence signal to the DMSO control and plot the dose-response curves to determine the IC50 values.
Western Blotting for Protein Degradation
-
Cell Treatment: Treat cells with varying concentrations of this compound or cis-ACBI1 for a defined period (e.g., 18 hours).[6][7]
-
Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the extent of protein degradation.
Mass Spectrometry-Based Proteomics
For an unbiased, proteome-wide assessment of selectivity, multiplexed isobaric tagging mass spectrometry can be employed.[2]
-
Sample Preparation: Treat cells with this compound, cis-ACBI1, or DMSO. Harvest, lyse, and digest proteins into peptides.
-
Isobaric Labeling: Label peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Statistical analysis will reveal proteins that are significantly downregulated in response to this compound treatment compared to controls.[2] Global protein quantification can be performed using label-free methods as well.[2]
Signaling Pathway Context
This compound targets core subunits of the BAF (SWI/SNF) chromatin remodeling complex.[2] This complex plays a fundamental role in regulating gene expression by altering nucleosome positioning and DNA accessibility.[2] The degradation of the ATPase subunits SMARCA2 and SMARCA4 disrupts the function of the BAF complex, leading to downstream effects on transcription and, ultimately, cell proliferation and survival in susceptible cancer cells.[2][5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. opnme.com [opnme.com]
- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medkoo.com [medkoo.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Confirming ACBI1's Mechanism: A Comparative Guide to Co-Immunoprecipitation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACBI1, a potent PROTAC degrader, with alternative compounds targeting the BAF chromatin remodeling complex. We present supporting experimental data, detailed protocols for co-immunoprecipitation (Co-IP), and visualizations to elucidate the mechanism of action and comparative efficacy.
This compound: A PROTAC-Mediated Approach to Protein Degradation
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and cooperatively degrades the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] Its mechanism relies on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation has been shown to induce anti-proliferative effects and apoptosis in specific cancer cell lines.[2] The core of this compound's function is the formation of a stable ternary complex between the target protein (e.g., SMARCA2), this compound, and the VHL E3 ligase.[1][4]
Visualizing the this compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated protein degradation.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound can be compared with its successor, ACBI2, and other small molecule inhibitors targeting the same bromodomains, such as PFI-3 and GNE-064. While this compound and ACBI2 are degraders, PFI-3 and GNE-064 act as inhibitors, which represents a fundamental difference in their mechanism of action.
| Compound | Type | Target(s) | DC50 (nM) in MV-4-11 cells | IC50 (nM) in MV-4-11 cells | Notes |
| This compound | PROTAC Degrader | SMARCA2, SMARCA4, PBRM1 | SMARCA2: 6, SMARCA4: 11, PBRM1: 32[1][2][5] | 29[2] | Potent and cooperative degrader. |
| cis-ACBI1 | Negative Control | Binds SMARCA2/4, not VHL | Inactive[5] | >10,000 | Inactive diastereomer of this compound, used as a negative control. |
| ACBI2 | PROTAC Degrader | Preferentially SMARCA2 | SMARCA2: 1 (in RKO cells)[6] | Not reported for MV-4-11 | Orally bioavailable successor to this compound with improved selectivity for SMARCA2. |
| PFI-3 | Bromodomain Inhibitor | SMARCA2, SMARCA4, PBRM1(5) | Not Applicable | >10,000 | Potent inhibitor of bromodomain binding but lacks significant anti-proliferative activity on its own. |
| GNE-064 | Bromodomain Inhibitor | SMARCA2, SMARCA4, PBRM1(5) | Not Applicable | Not reported for MV-4-11 | Potent and selective bromodomain inhibitor. |
Experimental Confirmation of this compound's Mechanism via Co-Immunoprecipitation
Co-immunoprecipitation is a powerful technique to validate the formation of the ternary complex central to this compound's function. By using an antibody to pull down one component of the complex, the interacting partners can be co-precipitated and detected by Western blot. A BioID experiment, a method analogous to Co-IP for identifying protein proximities, has demonstrated the this compound-dependent formation of the ternary complex. In this experiment, a VHL protein tagged with a biotin (B1667282) ligase (FmT-VHL) was used. In the presence of this compound, SMARCA4 was brought into proximity, biotinylated, and subsequently detected in a streptavidin pulldown, confirming the formation of the VHL-ACBI1-SMARCA4 complex.[7]
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines a typical workflow for a Co-IP experiment to confirm the this compound-mediated interaction between SMARCA2/4 and VHL.
Detailed Co-Immunoprecipitation Protocol
This protocol is designed to verify the this compound-dependent interaction between SMARCA2/4 and VHL in a suitable cancer cell line (e.g., MV-4-11).
Materials:
-
Cell line expressing endogenous SMARCA2/4 and VHL (e.g., MV-4-11)
-
This compound and cis-ACBI1 (negative control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-SMARCA2 or anti-SMARCA4)
-
Primary antibodies for Western blotting (e.g., anti-SMARCA2, anti-SMARCA4, anti-VHL)
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound (e.g., 1 µM) or cis-ACBI1 (1 µM) as a negative control, and a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with gentle agitation.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysates.
-
Pre-clearing: To reduce non-specific binding, incubate the lysates with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-SMARCA2/4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads with a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis/Wash Buffer.
-
Elution: After the final wash, remove all residual buffer. Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to dissociate the protein complexes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with antibodies against SMARCA2/4 and VHL. An input sample (a small fraction of the lysate before immunoprecipitation) should be run alongside the Co-IP samples to verify the presence of the proteins in the starting material.
Expected Outcome: A band corresponding to VHL should be detected in the sample immunoprecipitated with the anti-SMARCA2/4 antibody from cells treated with this compound. This band should be absent or significantly reduced in the vehicle and cis-ACBI1 treated samples, confirming the this compound-dependent interaction.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. biorxiv.org [biorxiv.org]
Mass Spectrometry Analysis of ACBI1-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analyses of cells treated with ACBI1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. This compound targets the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, as well as the PBAF complex-specific subunit PBRM1, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide will delve into the quantitative proteomics data, detailed experimental protocols, and the cellular pathways affected by this compound treatment, offering a valuable resource for researchers in oncology and drug discovery.
Performance of this compound in Cellular Degradation
This compound has demonstrated high potency and selectivity in degrading its target proteins across various cancer cell lines. Mass spectrometry-based quantitative proteomics has been instrumental in defining its efficacy and specificity.
Quantitative Degradation Data
The degradation potency of this compound is typically assessed by determining the DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum degradation) values. Below is a summary of reported DC50 values for this compound in different cell lines.
| Cell Line | Target Protein | DC50 (nM) | Treatment Time | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | SMARCA2 | 6 | 18 hours | [1][2] |
| SMARCA4 | 11 | 18 hours | [1][2] | |
| PBRM1 | 32 | 18 hours | [1][2] | |
| NCI-H1568 (Non-Small Cell Lung Cancer) | SMARCA2 | 3.3 | 18 hours | [2] |
| PBRM1 | 15.6 | 18 hours | [2] |
Selectivity Profile of this compound
Whole-proteome analysis is crucial to assess the selectivity of a PROTAC and identify potential off-target effects. Multiplexed isobaric tagging (e.g., TMT) and label-free quantification (LFQ) mass spectrometry have been employed to survey the global proteome of this compound-treated cells. These studies have consistently shown that this compound is remarkably selective for SMARCA2, SMARCA4, and PBRM1.[3] In a study on MV-4-11 cells treated with 333 nM this compound for 8 hours, only the intended targets were significantly downregulated.[2] A non-degrading stereoisomer, cis-ACBI1, is often used as a negative control to confirm that the observed effects are due to protein degradation and not just target engagement.[2]
Comparison with Other SMARCA2/4 PROTACs
While direct head-to-head mass spectrometry comparisons in single studies are limited, the literature provides context for this compound's performance relative to other SMARCA2/4 degraders.
| PROTAC | Key Features & Performance | Reference |
| This compound | Potent and cooperative degrader of SMARCA2, SMARCA4, and PBRM1. Well-characterized with extensive proteomics data available. | [1][2] |
| PROTAC 1 & 2 | Predecessors to this compound. This compound was developed through rational design based on the structural and biophysical data of these earlier PROTACs, showing improved potency. | [1] |
| AU-15330 | A potent degrader of SMARCA2, SMARCA4, and PBRM1. Mass spectrometry-based proteomics confirmed its specificity. Resistance mechanisms involving ABCB1 overexpression have been identified. | [4][5] |
| A947 | A highly potent and selective degrader of SMARCA2 with approximately 30-fold selectivity over SMARCA4. | [6] |
| ACBI2 | An orally bioavailable PROTAC with nanomolar degradation potency for SMARCA2 and ~30-fold selectivity over SMARCA4. | [6] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of mass spectrometry data. Below are generalized protocols for key experiments used in the analysis of this compound-treated cells.
Global Proteomics using Tandem Mass Tag (TMT) Labeling
This method allows for the relative quantification of proteins from multiple samples in a single mass spectrometry run.
a) Sample Preparation:
-
Cell Culture and Lysis: Plate cells (e.g., MV-4-11) and treat with this compound, cis-ACBI1 (negative control), and DMSO (vehicle control) for the desired time and concentration (e.g., 333 nM for 8 hours). Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification, Reduction, and Alkylation: Determine protein concentration (e.g., BCA assay). Take equal amounts of protein from each sample, reduce disulfide bonds with DTT or TCEP, and alkylate cysteine residues with iodoacetamide.
-
Protein Precipitation and Digestion: Precipitate proteins (e.g., with acetone (B3395972) or methanol/chloroform) to remove interfering substances. Resuspend the protein pellet and digest with trypsin overnight at 37°C.[7]
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's protocol. Quench the reaction with hydroxylamine.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.
b) LC-MS/MS Analysis:
-
Liquid Chromatography: Load each fraction onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans in the Orbitrap and select the most abundant precursor ions for fragmentation (HCD) and detection of reporter ions in the Orbitrap.
c) Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify significantly up- or downregulated proteins.
Ubiquitin Remnant Profiling (K-ε-GG)
This technique identifies and quantifies sites of ubiquitination, providing direct evidence of the mechanism of action for PROTACs.[8]
a) Sample Preparation:
-
Cell Culture and Lysis: Treat cells as described for global proteomics. Lyse cells in a denaturing buffer to inactivate deubiquitinases.
-
Protein Digestion: Digest proteins with trypsin. This leaves a di-glycine (K-ε-GG) remnant on ubiquitinated lysine (B10760008) residues.[9][10]
b) K-ε-GG Peptide Enrichment:
-
Use an antibody that specifically recognizes the K-ε-GG motif to immunoprecipitate the ubiquitinated peptides.[8][11][12] Kits for this purpose are commercially available (e.g., PTMScan® Ubiquitin Remnant Motif Kit).
c) LC-MS/MS Analysis and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS as described for global proteomics.
-
Search the data specifically for peptides containing the K-ε-GG modification to identify ubiquitination sites and quantify their changes upon this compound treatment.
Visualizing Workflows and Pathways
This compound Mechanism of Action and Downstream Effects
This compound functions by inducing the formation of a ternary complex between its target protein (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The degradation of these key components of the BAF/PBAF chromatin remodeling complexes disrupts their function, leading to changes in gene expression and ultimately impacting cellular processes like proliferation and survival.[1] For instance, in SMARCA4-deficient cancers, the degradation of SMARCA2 has been shown to be synthetically lethal.[13]
Figure 1. this compound mechanism of action and downstream cellular effects.
Quantitative Proteomics Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantitative mass spectrometry-based analysis of this compound-treated cells, integrating both global proteomics and ubiquitin remnant profiling.
Figure 2. Integrated workflow for mass spectrometry analysis of this compound-treated cells.
Alternatives to Mass Spectrometry
While mass spectrometry is the gold standard for unbiased, proteome-wide analysis, other techniques can be used for more targeted or higher-throughput validation of protein degradation.
-
Capillary Western Blot (e.g., Jess/Wes): These automated systems provide more quantitative and higher-throughput protein analysis compared to traditional Western blotting. They are suitable for measuring the degradation of specific target proteins in a large number of samples.[14]
-
HiBiT-based Luminescence Assays: This technology involves genetically tagging the target protein with a small peptide (HiBiT). In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged protein results in a loss of luminescence, providing a sensitive and quantitative measure of degradation in live cells.[14]
-
NanoBRET™ Target Engagement Assays: This method can be used to measure the engagement of the PROTAC with its target protein and the E3 ligase in live cells, which is a prerequisite for degradation.
These alternative methods can complement mass spectrometry by providing rapid screening of many compounds or conditions, with the most promising candidates then being subjected to in-depth proteomic analysis.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of PROTACs like this compound. Through quantitative global proteomics and ubiquitin remnant profiling, researchers can obtain a detailed understanding of a degrader's potency, selectivity, and mechanism of action. The data gathered from these analyses are critical for the optimization of PROTACs and for elucidating their therapeutic potential. This guide provides a framework for understanding and applying these powerful techniques in the study of this compound and other targeted protein degraders.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. PTMScan® HS Ubiquitin/SUMO Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 12. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 13. preludetx.com [preludetx.com]
- 14. selvita.com [selvita.com]
A Comparative Guide to the Anti-proliferative Effects of ACBI1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of ACBI1, a potent PROTAC (Proteolysis Targeting Chimera) degrader, with alternative compounds. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Overview of this compound
This compound is a bifunctional molecule that induces the degradation of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5][6] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5][6] This targeted degradation of key chromatin remodeling proteins disrupts cellular processes essential for cancer cell proliferation, ultimately leading to apoptosis.[1][2][3][4]
Comparative Anti-proliferative Activity
The following table summarizes the anti-proliferative activity (IC50) and degradation potential (DC50) of this compound and selected alternative compounds in various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (nM) | DC50 (nM) | Reference(s) |
| This compound | SMARCA2/4, PBRM1 | MV-4-11 (AML) | 29 | SMARCA2: 6, SMARCA4: 11, PBRM1: 32 | [4][7] |
| NCI-H1568 (NSCLC) | 68 | - | [7] | ||
| dBET6 | BET proteins (BRD2/3/4) | MV-4-11 (AML) | 274.8 | - | |
| Kasumi-1 (AML) | 148.3 | - | |||
| NB4 (AML) | 335.7 | - | |||
| THP-1 (AML) | 355.1 | - | |||
| ARV-825 | BET proteins (BRD2/3/4) | IMR-32 (Neuroblastoma) | 7.024 | - | |
| SH-SY5Y (Neuroblastoma) | 53.71 | - | |||
| SK-N-SH (Neuroblastoma) | 146.9 | - | |||
| SK-N-BE(2) (Neuroblastoma) | 232.8 | - | |||
| PFI-3 | SMARCA2/4, PBRM1 (Bromodomains) | MV-4-11 (AML) | No anti-proliferative effect | - | [1] |
| THP-1 (AML) | No anti-proliferative effect | - | [1] | ||
| GNE-064 | SMARCA2/4, PBRM1 (Bromodomains) | - | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of a compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Compound to be tested (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the desired concentrations of the test compound for a specific duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the test compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentrations and for the appropriate time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Quantitative Proteomics for PROTACs (Mass Spectrometry-based)
This protocol provides a general workflow for quantifying the degradation of target proteins induced by a PROTAC.
Materials:
-
Cells treated with the PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Sample clean-up columns (e.g., C18 spin tips)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Treat cells with various concentrations of the PROTAC for a defined time course.
-
Lyse the cells and quantify the total protein concentration.
-
Take equal amounts of protein from each sample and perform in-solution digestion with trypsin to generate peptides.
-
Clean up the resulting peptide samples using C18 spin tips.
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw mass spectrometry data using appropriate software to identify and quantify peptides.
-
Determine the relative abundance of the target protein(s) in the PROTAC-treated samples compared to the vehicle control to calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of its target proteins.
Caption: Mechanism of this compound-induced protein degradation.
Experimental Workflow: Anti-proliferative Assay
The diagram below outlines the general workflow for assessing the anti-proliferative effects of a compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for ACBI1
The following document provides essential safety and logistical information for the proper handling and disposal of ACBI1, a potent PROTAC degrader of SMARCA2, SMARCA4, and PBRM1.[1][2][3] As a compound used for research purposes that induces apoptosis (programmed cell death), all forms of this compound waste, including pure compound, solutions, and contaminated materials, must be managed as hazardous waste.[1][4][5] These procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Immediate Safety Precautions: Always handle this compound in a designated area, such as a fume hood, to avoid inhalation of the solid powder or aerosols from solutions. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
This compound Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and for understanding its behavior in various solvents.
| Property | Value | Citations |
| Molecular Weight | 936.1 g/mol | [1][6] |
| Formula | C₄₉H₅₈FN₉O₇S | [2][6] |
| Appearance | Solid powder | [2] |
| CAS Number | 2375564-55-7 | [3][6] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 106.83 mM) | [1][4] |
| Solubility in Ethanol | 2 mg/mL (2.13 mM) | [6] |
| Water Solubility | Insoluble | [6] |
| Storage (Solid) | -20°C for up to 3 years | [3][6] |
| Storage (In Solvent) | -80°C for up to 6 months | [4] |
Step-by-Step Disposal Procedures
There are no specific published protocols for the chemical neutralization of this compound. Therefore, all waste containing this compound must be segregated, clearly labeled, and disposed of through an accredited hazardous waste management service. Follow your institution's and local government's regulations for hazardous waste disposal.
Unused or Expired Solid this compound
-
Step 1: Segregation: Keep the original container tightly sealed. Do not mix with other chemical waste.
-
Step 2: Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Step 4: Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste contractor.
This compound Solutions (e.g., in DMSO)
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene (B3416737) bottle).
-
Step 2: Labeling: Label the container "Hazardous Waste" and list all contents, including "this compound" and the solvent (e.g., "DMSO"). Provide an estimated concentration or quantity.
-
Step 3: Storage: Keep the waste container sealed and store it in a secondary containment bin within a designated hazardous waste area.
-
Step 4: Disposal: Schedule a pickup for disposal through your institution's hazardous waste program. Do not dispose of this compound solutions down the drain.
This compound-Contaminated Labware
This category includes items like pipette tips, serological pipettes, gloves, bench paper, and empty vials.
-
Step 1: Segregation: Collect all solid waste contaminated with this compound in a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Step 2: Sharps: Any contaminated sharps (e.g., needles) must be placed in a designated sharps container for hazardous chemical waste.[7]
-
Step 3: Labeling: Label the container or bag as "Hazardous Chemical Waste" with the name "this compound."
-
Step 4: Disposal: Once the container is full, seal it and arrange for disposal via your institution's hazardous waste management service.
This compound-Treated Biological Waste (e.g., Cell Cultures)
Waste from experiments where cells or tissues are treated with this compound is considered mixed hazardous waste, containing both biological and chemical hazards. Since this compound induces apoptosis, the biological material is inactivated, but the chemical hazard remains.
-
Step 1: Initial Treatment: Treat the liquid biological waste with an appropriate disinfectant (e.g., add bleach to a final concentration of 10% and let it sit for at least 30 minutes) to address the biological hazard.[7] CAUTION: Do not autoclave waste containing bleach.[8]
-
Step 2: Collection: After disinfection, collect the treated liquid in a sealed, leak-proof hazardous waste container.
-
Step 3: Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "this compound, [Solvent], and Bleach-Treated Biological Material."
-
Step 4: Disposal: This mixed waste must be disposed of through your institution's hazardous waste program. Do not pour it down the sink. Solid biological waste (e.g., cell pellets) should be collected in a labeled hazardous waste container for incineration.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of various types of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. All laboratory personnel are required to follow the specific protocols and regulations established by their institution's Environmental Health and Safety (EHS) department and comply with all local, state, and federal laws regarding hazardous waste management.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. research.hawaii.edu [research.hawaii.edu]
- 8. vpr.tamu.edu [vpr.tamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
